Sunvozertinib
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
2370013-12-8 |
|---|---|
Molekularformel |
C29H35ClFN7O3 |
Molekulargewicht |
584.1 g/mol |
IUPAC-Name |
N-[5-[[4-[5-chloro-4-fluoro-2-(2-hydroxypropan-2-yl)anilino]pyrimidin-2-yl]amino]-2-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C29H35ClFN7O3/c1-7-27(39)34-22-14-23(25(41-6)15-24(22)38-11-9-17(16-38)37(4)5)35-28-32-10-8-26(36-28)33-21-13-19(30)20(31)12-18(21)29(2,3)40/h7-8,10,12-15,17,40H,1,9,11,16H2,2-6H3,(H,34,39)(H2,32,33,35,36)/t17-/m1/s1 |
InChI-Schlüssel |
BTMKEDDEMKKSEF-QGZVFWFLSA-N |
Isomerische SMILES |
CC(C)(C1=CC(=C(C=C1NC2=NC(=NC=C2)NC3=C(C=C(C(=C3)NC(=O)C=C)N4CC[C@H](C4)N(C)C)OC)Cl)F)O |
Kanonische SMILES |
CC(C)(C1=CC(=C(C=C1NC2=NC(=NC=C2)NC3=C(C=C(C(=C3)NC(=O)C=C)N4CCC(C4)N(C)C)OC)Cl)F)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Preclinical Evaluation of Sunvozertinib: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunvozertinib (DZD9008) is an oral, irreversible, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant antitumor activity, particularly in non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (exon20ins) mutations.[1][2] These mutations have historically conferred resistance to earlier generations of EGFR TKIs.[3] This technical guide provides an in-depth overview of the preclinical in vitro and in vivo studies that have elucidated the mechanism of action, efficacy, and pharmacological profile of this compound.
Mechanism of Action
This compound is designed to target the ATP-binding pocket of mutant EGFR, thereby blocking its kinase activity.[4] This inhibition prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways critical for cell proliferation and survival, namely the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][4] By selectively targeting mutant forms of EGFR, this compound spares wild-type EGFR, which is anticipated to minimize off-target effects and associated toxicities.[1] this compound has also demonstrated efficacy against other EGFR mutations, including sensitizing mutations and the T790M resistance mutation.[4][5]
Preclinical In Vitro Studies
Cell Viability and Antiproliferative Activity
The antitumor activity of this compound has been extensively evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation and EGFR phosphorylation (pEGFR) are key metrics for assessing its potency.
| Cell Line | EGFR Mutation Status | Assay Type | IC50 (nM) |
| Ba/F3 | EGFR exon20ins (NPH) | pEGFR | 1.1 - 12 |
| Ba/F3 | EGFR exon20ins (ASV) | pEGFR | 1.1 - 12 |
| Ba/F3 | EGFR L858R/T790M | pEGFR | 1.1 - 12 |
| A431 | Wild-Type EGFR | pEGFR | 52 - 113 |
Table 1: In Vitro Activity of this compound in Various Cell Lines.[6]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10,000 to 20,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[7]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3][8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Read the absorbance at 570 nm using a microplate reader.[9]
This assay quantifies the level of phosphorylated EGFR in cells following treatment with an inhibitor.
-
Cell Seeding: Seed Ba/F3 cells at 50,000 cells/well and A431 cells at 20,000 cells/well in a 96-well plate with culture medium containing 1% FBS. Incubate overnight.[1]
-
Compound Treatment: Treat the cells with a series of concentrations of this compound for 4 hours.[1]
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Detection: Measure the pEGFR (Tyr1068) levels using a Meso Scale Discovery (MSD) SECTOR Imager. For A431 cells (wild-type EGFR), stimulate with 100 ng/mL of recombinant human EGF for 10 minutes before lysis.[6]
Preclinical In Vivo Studies
Xenograft Models
The in vivo efficacy of this compound has been demonstrated in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models.
| Model Type | Cancer Type | EGFR Mutation | Treatment | Outcome |
| PDX (LU0387) | NSCLC | exon20ins (insNPH) | This compound | Significant tumor growth inhibition |
| PDX (LU3075) | NSCLC | exon20ins (772_DNP) | This compound | Significant tumor growth inhibition |
| CDX (A431) | Epidermoid Carcinoma | Wild-Type | This compound | Weak antitumor activity |
Table 2: In Vivo Efficacy of this compound in Xenograft Models.[10]
Experimental Protocols
-
Animal Model: Use immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG mice) aged 6-8 weeks.
-
Cell/Tissue Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells in 0.1 mL) or implant a small fragment of patient-derived tumor tissue into the flank of the mice.[11]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[11]
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Prepare this compound in a suitable vehicle (e.g., 0.5% HPMC/0.1% Tween 80).[12] Administer the drug orally at the specified dose and schedule.[12]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.[12]
-
Pharmacodynamic Studies: At the end of the study, tumors can be excised for analysis of target engagement, such as measuring the levels of pEGFR and downstream signaling proteins via immunohistochemistry (IHC) or Western blot.[10]
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
In Vitro Experimental Workflow
Caption: A typical workflow for an in vitro cell viability assay.
In Vivo Xenograft Study Workflow
Caption: Workflow for an in vivo xenograft efficacy study.
Conclusion
The preclinical data for this compound strongly support its potent and selective antitumor activity against NSCLC with EGFR exon 20 insertion mutations, as well as other EGFR-driven cancers. The in vitro studies have established its mechanism of action and inhibitory potency, while the in vivo xenograft models have confirmed its efficacy in a more complex biological system. These findings have provided a solid foundation for the clinical development of this compound as a promising targeted therapy for this patient population with a high unmet medical need.
References
- 1. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. broadpharm.com [broadpharm.com]
- 5. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Pharmacokinetics and Pharmacodynamics of Sunvozertinib: A Technical Overview for Researchers
Introduction: Sunvozertinib (also known as DZD9008) is an oral, irreversible, and selective tyrosine kinase inhibitor (TKI) developed to target epidermal growth factor receptor (EGFR) mutations, with a particular focus on non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (Exon20ins) mutations.[1][2][3] These mutations have historically been challenging to treat with conventional EGFR TKIs.[4][5] this compound was designed to selectively bind to the ATP-binding pocket of mutant EGFR, thereby blocking its kinase activity and inhibiting downstream signaling pathways crucial for tumor growth and survival.[5][6] This document provides a detailed technical guide on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various research models, intended for researchers, scientists, and drug development professionals.
Pharmacokinetics (PK)
This compound has been evaluated in both preclinical and clinical settings to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.[3] It exhibits desirable drug metabolism and pharmacokinetic properties as an oral agent.[3]
Preclinical Pharmacokinetics
In preclinical models, this compound demonstrated properties suitable for an oral drug.[3] Studies in animals, such as mice and rats, are standard for establishing initial PK parameters and informing human dose predictions.[7][8] While specific quantitative data from preclinical animal models is not detailed in the provided results, the good in vivo PK/PD relationship observed in xenograft models suggests adequate exposure to drive efficacy.[3]
Clinical Pharmacokinetics
Human pharmacokinetic data has been gathered from Phase I clinical trials (WU-KONG1 and WU-KONG2).[3] The key parameters are summarized below.
| Parameter | Value | Population/Conditions |
| Elimination Half-Life (t½) | ~50 hours (27% CV) | Human |
| Apparent Oral Clearance (CL/F) | 29 L/h (54% CV) | Human |
| Metabolism | Primarily by CYP3A | Human |
| Active Metabolite | DZ0753 (demethylated) | Represents ~10% of parent AUC |
| Excretion (following single oral radiolabeled dose) | Feces: 79% (7.3% unchanged) | Human |
| Urine: 10% (5.6% unchanged) | Human | |
| CV: Coefficient of Variation, AUC: Area Under the Curve | ||
| [Data sourced from references 5, 11] |
Drug Interactions:
-
CYP3A Inhibitors: Concomitant use of strong CYP3A inhibitors can increase this compound exposure. For instance, co-administration resulted in a 1.5-fold increase in AUC and a 1.3-fold increase in Cmax.[9]
-
CYP3A Inducers: Co-administration with CYP3A inducers may decrease this compound levels, potentially reducing its efficacy.[5]
Pharmacodynamics (PD)
The pharmacodynamic activity of this compound has been characterized through in vitro enzymatic and cellular assays, as well as in vivo tumor models.[3]
Mechanism of Action & Signaling Pathway
This compound is an irreversible inhibitor that covalently binds to the cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain.[2] This action blocks the autophosphorylation of EGFR, preventing the activation of downstream signaling cascades that are critical for cell proliferation and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[5][6][10] By selectively targeting mutant forms of EGFR over wild-type (WT), this compound aims to widen the therapeutic window and reduce toxicities associated with WT EGFR inhibition, such as rash and diarrhea.[6][11]
In Vitro Activity
This compound has demonstrated potent inhibitory activity against a range of EGFR mutations, particularly Exon20ins, while showing weaker activity against wild-type EGFR.[3]
| Cell Line / Target | Mutation Type | pEGFR IC₅₀ (nmol/L) |
| Ba/F3 Engineered Cells | ||
| EGFR Exon20ins D770_N771insSVD | 6.3 | |
| EGFR Exon20ins V769_D770insASV | 8.8 | |
| EGFR Exon20ins H773_V774insNPH | 1.1 | |
| EGFR Del19 (Sensitizing) | 1.2 | |
| EGFR L858R (Sensitizing) | 4.8 | |
| EGFR L858R/T790M (Resistance) | 2.9 | |
| A431 (WT EGFR) | Wild-Type | 52 |
| IC₅₀: Half maximal inhibitory concentration. pEGFR: Phosphorylated EGFR. | ||
| [Data adapted from reference 9, 22] |
In Vivo Pharmacodynamics & Efficacy
The antitumor activity of this compound has been confirmed in various xenograft and patient-derived xenograft (PDX) models.[2][3][12]
In a PDX model (LU3075) with an EGFR Exon20ins mutation, this compound demonstrated a dose-dependent inhibition of phosphorylated EGFR (pEGFR) and its downstream effector, phosphorylated ERK (pERK).[3] At doses of 25 mg/kg and higher, the drug led to over 50% inhibition of pEGFR for approximately 24 hours and over 70% inhibition of pERK for at least 8 hours, indicating a strong and sustained PK/PD relationship.[3]
| Model Type | EGFR Mutation | Treatment | Tumor Growth Inhibition (TGI) / Outcome |
| PDX Model (LU0387) | Exon20ins (insNPH) | This compound (25 mg/kg, BID) | Significant tumor regression |
| PDX Model (LU3075) | Exon20ins (772_DNP) | This compound (50 mg/kg, QD) | Significant tumor regression |
| Xenograft (A431) | Wild-Type | This compound (50 mg/kg, QD) | Minimal tumor growth inhibition |
| PDX: Patient-Derived Xenograft, BID: Twice daily, QD: Once daily. | |||
| [Data adapted from reference 18, 22] |
Key Experimental Protocols
Reproducible and robust experimental design is critical for evaluating novel therapeutics. The following sections outline generalized methodologies for key in vitro and in vivo studies based on standard practices in the field.[13][14]
In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.
-
Objective: To determine the IC₅₀ value of this compound against various recombinant EGFR kinase domains (e.g., WT, Exon20ins).
-
Materials: Recombinant EGFR kinase domain, ATP, specific peptide substrate, kinase assay buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA), this compound, detection reagents.[15]
-
Procedure: a. A kinase reaction is set up in a microplate containing the kinase, substrate, and assay buffer. b. this compound is added in a series of dilutions to different wells. A control group receives a vehicle. c. The reaction is initiated by adding a defined concentration of ATP. The plate is incubated at room temperature for a set time (e.g., 60 minutes).[15] d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured. This is often done using a luminescence-based system like the ADP-Glo™ Kinase Assay, which converts ADP to ATP and then to a light signal.[15] e. Luminescence is read on a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each drug concentration relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Cell-Based Phospho-EGFR (pEGFR) Inhibition Assay
This assay measures the inhibition of EGFR autophosphorylation within a cellular context.
-
Objective: To determine the cellular IC₅₀ of this compound for inhibition of EGFR phosphorylation.
-
Cell Lines: NSCLC cell lines engineered to express specific EGFR mutations (e.g., Ba/F3 cells) or human cancer cell lines with endogenous mutations are used.[3]
-
Procedure: a. Cells are seeded in multi-well plates and cultured until they adhere. b. Cells are treated with serially diluted this compound for a defined period (e.g., 4 hours).[12] c. For cell lines requiring ligand stimulation (like those with WT EGFR), a recombinant human EGF is added for a short period (e.g., 10 minutes) before cell lysis.[12] d. Cells are lysed, and the protein concentration is determined. e. The levels of pEGFR (e.g., at Tyr1068) and total EGFR are quantified using methods like ELISA, Meso Scale Discovery (MSD), or Western blotting.[12]
-
Data Analysis: The pEGFR signal is normalized to the total EGFR or a housekeeping protein. The percentage of inhibition is calculated relative to vehicle-treated cells, and the IC₅₀ is determined.
In Vivo Tumor Xenograft Efficacy Study
This study evaluates the anti-tumor activity of this compound in an animal model.
-
Objective: To assess the in vivo efficacy of this compound by measuring tumor growth inhibition in mice bearing human tumors.
-
Animal Model: Immunocompromised mice (e.g., 6-8 week old female athymic nude mice) are used.[13]
-
Tumor Implantation: a. Human cancer cells (e.g., 5 x 10⁶ cells) harboring relevant EGFR mutations are harvested during their logarithmic growth phase.[13] b. Cells are resuspended in a mixture of sterile PBS and Matrigel® and injected subcutaneously into the flank of each mouse.[13]
-
Treatment and Monitoring: a. When tumors reach a predetermined average volume (e.g., 150-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).[13] b. this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at a specified dosing regimen (e.g., once daily).[13] c. Tumor volume is measured 2-3 times per week using calipers (Volume = (Length x Width²)/2).[13] d. Animal body weight is monitored as an indicator of systemic toxicity.[13]
-
Endpoint Analysis: a. The study concludes after a set period (e.g., 21 days) or when tumors in the control group reach a maximum allowed size.[14] b. Tumors are excised, weighed, and can be processed for pharmacodynamic analysis (e.g., Western blot or IHC for pEGFR and pERK).[3][14]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group. Statistical analysis is performed to determine significance.
References
- 1. This compound: shining light on lung cancer’s exon 20 fight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lungcancerresearchfoundation.org [lungcancerresearchfoundation.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. dovepress.com [dovepress.com]
- 8. Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. oncodaily.com [oncodaily.com]
- 11. This compound | C29H35ClFN7O3 | CID 139377809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
Sunvozertinib: A Deep Dive into Target Selectivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Sunvozertinib (DZD9008) is an oral, potent, and irreversible tyrosine kinase inhibitor (TKI) that has emerged as a promising therapeutic agent for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (exon20ins) mutations.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the target selectivity and off-target effects of this compound, with a focus on data from kinase assays, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Kinase Selectivity Profile
This compound was designed to selectively target EGFR exon20ins mutations while sparing wild-type EGFR, a key factor in minimizing dose-limiting toxicities commonly associated with other EGFR TKIs.[3][7] Its selectivity has been evaluated through extensive in vitro kinase assays against a broad panel of human kinases.
Biochemical Kinase Inhibition
The inhibitory activity of this compound has been quantified using biochemical assays to determine the half-maximal inhibitory concentration (IC50) against various EGFR mutations and off-target kinases. These assays are crucial for understanding the drug's potency and selectivity at a molecular level.
Table 1: this compound IC50 Values for EGFR Mutations
| Kinase | IC50 (nmol/L) | Assay Condition |
| EGFRexon20ins NPG | 2.1 | With preincubation |
| Wild-type EGFR | 2.4 | With preincubation |
| EGFR T790M | ~10-fold more potent than wild-type EGFR | Cellular Assay |
Data sourced from Cancer Discovery (2022).[2]
Table 2: Off-Target Kinase Inhibition by this compound
| Kinase | % Inhibition at 1 µmol/L | IC50 (nmol/L) |
| EGFR | >50% | Determined |
| HER2 | >50% | Determined |
| HER4 | >50% | Determined |
| Other 12 kinases | >50% | Determined |
In a screening of 117 recombinant human kinases, this compound at a concentration of 1 µmol/L inhibited 15 kinases by more than 50%. Dose-response curves were then established for these kinases to determine their IC50 values.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's kinase selectivity.
In Vitro Kinase Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of this compound against a panel of recombinant human kinases.
Materials:
-
Recombinant human kinases
-
This compound (DZD9008)
-
ATP (Adenosine triphosphate)
-
Substrate peptide specific to each kinase
-
Assay buffer
-
Detection reagents
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: The kinase, substrate peptide, and this compound are incubated together in the assay buffer. In some assays, a preincubation step of the compound with the kinase is performed before the addition of ATP.[2]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric Assays: Utilize radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP) and measure the incorporation of the radioactive phosphate into the substrate.[8]
-
Fluorescence-Based Assays: Employ fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-Based Assays: Measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity (e.g., Kinase-Glo® assay).[9]
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Phospho-EGFR (pEGFR) Assay
This cell-based assay measures the ability of a compound to inhibit the phosphorylation of EGFR within a cellular context, providing a more biologically relevant assessment of target engagement.
Objective: To determine the IC50 of this compound for the inhibition of EGFR phosphorylation in cell lines expressing different EGFR mutations.
Materials:
-
Cell lines engineered to express specific EGFR mutations (e.g., Ba/F3 cells) or naturally harboring them (e.g., A431 for wild-type EGFR).[10]
-
This compound
-
Cell culture medium and supplements
-
Recombinant human EGF (for wild-type EGFR stimulation)[10]
-
Lysis buffer
-
Antibodies specific for total EGFR and phosphorylated EGFR (pEGFR), typically targeting a specific tyrosine residue like Tyr1068.[10]
-
Detection system (e.g., MSD SECTOR Imager).[10]
Procedure:
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a series of concentrations of this compound for a specified duration (e.g., 4 hours).[10]
-
Stimulation (for wild-type EGFR): For cell lines with wild-type EGFR, cells are stimulated with recombinant human EGF for a short period (e.g., 10 minutes) to induce EGFR phosphorylation.[10]
-
Cell Lysis: The cells are washed and then lysed to release cellular proteins.
-
Detection of pEGFR: The levels of pEGFR and total EGFR in the cell lysates are measured using a detection method such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex immunoassay platform.
-
Data Analysis: The ratio of pEGFR to total EGFR is calculated for each this compound concentration. The IC50 value is then determined from the dose-response curve, representing the concentration of this compound required to inhibit EGFR phosphorylation by 50%.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and a typical experimental workflow for evaluating its efficacy.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A typical preclinical to clinical development workflow for a targeted therapy like this compound.
Conclusion
This compound demonstrates a high degree of selectivity for EGFR exon 20 insertion mutations with weak activity against wild-type EGFR, which translates to a favorable safety profile in clinical settings.[1] The rigorous preclinical evaluation, encompassing both biochemical and cellular assays, has provided a solid foundation for its clinical development and has established its mechanism of action. The data presented in this guide underscore the rational design and targeted nature of this compound as a valuable therapeutic option for a specific subset of NSCLC patients.
References
- 1. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound in EGFR exon 20 insertion-mutated non-small cell lung cancer: expanding targeted therapy beyond standard EGFR inhibitors: a correspondence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Selective EGFR Inhibitor for Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. researchgate.net [researchgate.net]
Structural Basis for Sunvozertinib's Selective Binding to EGFR Exon 20 Insertion Mutants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunvozertinib (DZD9008) is a potent, irreversible, and selective oral tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (Exon20ins) mutations.[1][2][3] These mutations have historically conferred resistance to earlier generations of EGFR TKIs due to steric hindrance within the ATP-binding pocket.[4] This technical guide elucidates the structural and molecular underpinnings of this compound's selective and potent inhibition of EGFR Exon20ins mutants, providing an in-depth resource for researchers in oncology and drug development.
The Challenge of EGFR Exon 20 Insertions
EGFR Exon20ins are a heterogeneous group of mutations characterized by the insertion of one or more amino acids in the loop following the C-helix of the EGFR kinase domain.[5][6] These insertions induce a conformational change that maintains the kinase in an active state but also sterically hinders the binding of conventional EGFR inhibitors like gefitinib and erlotinib.[4] The unaltered ATP-binding pocket in the presence of these insertions necessitates the development of inhibitors with novel structural features to achieve potent and selective targeting.[7]
Structural Basis of this compound's Selective Inhibition
While a co-crystal structure of this compound with an EGFR Exon20ins mutant has not been publicly deposited in the Protein Data Bank (PDB), molecular modeling based on existing EGFR structures provides significant insights into its binding mechanism.[8] A key publication by Wang et al. in Cancer Discovery (2022) outlines the rational design and structure-activity relationship (SAR) of this compound, starting from the scaffold of osimertinib.[1][2]
The selective binding of this compound to EGFR Exon20ins mutants is attributed to a combination of factors:
-
Flexible Linker: this compound was designed with a more flexible anilinophenyl moiety at the C-4 position of the pyrimidine core, replacing the more rigid methylindole group of osimertinib.[1] This increased flexibility allows the molecule to adapt to the altered conformation of the ATP-binding pocket induced by the exon 20 insertion.
-
Irreversible Covalent Bonding: this compound is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the EGFR kinase domain.[1] This covalent interaction provides a strong and sustained inhibition of the kinase activity.
-
Key Molecular Interactions: Modeling of this compound docked into the ATP-binding pocket of an EGFR Exon20ins mutant (D770_NPG) reveals several critical interactions[8]:
-
Hinge Binding: The aminopyrimidine core forms bidentate hydrogen bonds with the hinge region residue Met796.
-
Hydrophobic Interactions: The molecule occupies the hydrophobic pocket within the kinase domain.
-
Solvent Channel Interaction: The dimethylaminopyrrolidine group extends into the solvent channel, forming polar interactions.
-
This combination of a flexible structure and a covalent binding mechanism allows this compound to overcome the steric hindrance posed by the inserted amino acids in exon 20, leading to its potent and selective inhibition.
Logical Relationship of this compound's Design and Binding
Caption: Rational design of this compound leading to potent and selective inhibition.
Quantitative Data
The preclinical evaluation of this compound has generated substantial quantitative data demonstrating its potency and selectivity against various EGFR Exon20ins mutations.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | EGFR Mutation | pEGFR IC50 (nmol/L) | Proliferation GI50 (nmol/L) | Reference |
| Ba/F3-A767_V769insASV | Exon 20 Insertion | 6 | 6 | [1] |
| Ba/F3-S768_D770insSVA | Exon 20 Insertion | 9 | 11 | [1] |
| Ba/F3-D770_N771insNPG | Exon 20 Insertion | 40 | 88 | [1] |
| Ba/F3-H773_V774insNPH | Exon 20 Insertion | 13 | 12 | [1] |
| Ba/F3-V774_C775insHV | Exon 20 Insertion | 10 | 13 | [1] |
| A431 | Wild-Type EGFR | 52 | 113 | [1] |
| H1975 | L858R/T790M | 1.1 | Not Reported | [1] |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition.
Experimental Protocols
The following are representative protocols for key experiments used in the preclinical characterization of this compound, adapted from established methodologies for evaluating EGFR inhibitors.
EGFR Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR protein.
Workflow:
Caption: Workflow for a typical in vitro EGFR kinase inhibition assay.
Detailed Method:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in a suitable buffer (e.g., with DMSO).
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, and other necessary components.
-
Prepare solutions of recombinant EGFR Exon20ins protein, ATP, and a suitable substrate (e.g., poly(Glu,Tyr)).
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 384-well plate, add a small volume of each this compound dilution.
-
Add the EGFR Exon20ins protein solution to each well.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation.
-
-
Kinase Reaction:
-
Initiate the reaction by adding a mixture of ATP and the substrate.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the reaction and measure the kinase activity using a detection kit such as ADP-Glo™ (Promega) or HTRF® (Cisbio), which quantifies the amount of ADP produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Phospho-EGFR Assay
This assay measures the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Detailed Method:
-
Cell Culture and Seeding:
-
Culture Ba/F3 cells engineered to express specific EGFR Exon20ins mutations or A431 cells (wild-type EGFR) in appropriate media.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for a specified duration (e.g., 4 hours).
-
-
EGFR Stimulation (for wild-type):
-
For cells expressing wild-type EGFR (e.g., A431), stimulate with recombinant human EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes) before cell lysis.[9]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the total protein concentration in each lysate.
-
-
pEGFR Detection:
-
Measure the levels of phosphorylated EGFR (pEGFR) at a specific tyrosine residue (e.g., Tyr1068) using an MSD (Meso Scale Discovery) SECTOR Imager or a similar immunoassay platform.
-
-
Data Analysis:
-
Normalize the pEGFR signal to the total protein concentration.
-
Calculate the percentage of pEGFR inhibition relative to a DMSO-treated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay
This assay assesses the effect of this compound on the viability and proliferation of cancer cells.
Detailed Method:
-
Cell Seeding:
-
Seed Ba/F3 cells expressing EGFR Exon20ins mutations or other relevant cell lines in 96-well plates.
-
-
Compound Treatment:
-
Treat the cells with a range of this compound concentrations.
-
-
Incubation:
-
Incubate the plates for 72 hours to allow for effects on cell proliferation.
-
-
Viability Measurement:
-
Measure cell viability using a colorimetric assay like MTS or a luminescence-based assay like CellTiter-Glo® (Promega).[3]
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration.
-
Determine the GI50 (half-maximal growth inhibition) value by plotting the percentage of inhibition against the drug concentration.
-
EGFR Signaling Pathway and this compound's Point of Intervention
EGFR activation by ligand binding or activating mutations triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5][8][10] These pathways are crucial for cell proliferation, survival, and differentiation. EGFR exon 20 insertion mutations lead to constitutive activation of these downstream pathways.
This compound, by binding to the ATP pocket of the EGFR kinase domain, directly inhibits the autophosphorylation of the receptor, thereby blocking the initiation of these downstream signals.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Conclusion
This compound represents a significant advancement in the treatment of NSCLC with historically difficult-to-treat EGFR exon 20 insertion mutations. Its rational design, incorporating a flexible chemical scaffold and an irreversible binding mechanism, allows it to effectively overcome the structural challenges posed by these mutations. The potent and selective inhibition of EGFR Exon20ins mutants by this compound, supported by robust preclinical data, provides a clear molecular basis for its clinical efficacy. This technical guide offers a comprehensive overview of the structural underpinnings of this compound's activity, intended to aid researchers and clinicians in understanding its mechanism of action and to facilitate further research in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 3. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. AKT-STAT3 Pathway as a Downstream Target of EGFR Signaling to Regulate PD-L1 Expression on NSCLC cells [jcancer.org]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
Molecular Modeling of Sunvozertinib's Interaction with EGFR Mutations: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular interactions between Sunvozertinib (DZD9008) and various Epidermal Growth Factor Receptor (EGFR) mutations, with a particular focus on the molecular modeling approaches that have elucidated its mechanism of action. This compound is a potent, irreversible, and selective EGFR tyrosine kinase inhibitor (TKI) designed to target EGFR exon 20 insertion (exon20ins) mutations, which are historically resistant to other TKIs.[1][2]
Quantitative Analysis of this compound's Potency
This compound has demonstrated significant inhibitory activity against a range of EGFR mutations, particularly exon20ins, while maintaining selectivity over wild-type (WT) EGFR. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various EGFR mutations from preclinical studies.
| EGFR Mutation Type | Cell Line/Clone | IC50 (nmol/L) | Reference |
| EGFR exon20ins | Ba/F3 clones with various exon20ins | 6 - 40 | [3] |
| EGFR sensitizing mutations | PC-9 (exon 19 deletion) | 1.1 - 12 | [3] |
| EGFR resistance mutations | H1975 (L858R/T790M) | 1.1 - 12 | [3] |
| Wild-Type EGFR | A431 | 52 - 113 | [3] |
Molecular Interaction of this compound with EGFR
This compound was rationally designed as a covalent inhibitor that forms an irreversible bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[4] This covalent interaction is crucial for its high potency and prolonged duration of action. Molecular modeling studies, based on crystal structures such as PDB code 4LRM, have revealed key interactions:
-
Covalent Bond Formation: The acrylamide group of this compound acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys797.
-
Hinge Region Interaction: The aminopyrimidine core of the molecule forms hydrogen bonds with the hinge region of the kinase domain, a common feature of many EGFR inhibitors.
-
Hydrophobic Interactions: The molecule's structure allows for favorable hydrophobic interactions within the ATP-binding pocket, contributing to its binding affinity.
The emergence of acquired resistance through mutations like C797S can prevent the covalent binding of irreversible inhibitors like this compound, highlighting the importance of this interaction.[4]
Experimental Protocols for Molecular Modeling
While specific, detailed protocols for the molecular modeling of this compound are proprietary, the following outlines a generalized methodology for covalent docking and molecular dynamics simulations, based on standard practices in computational drug design.
Molecular Docking of Covalent Inhibitors
Molecular docking is employed to predict the binding pose of a ligand within the active site of a protein. For covalent inhibitors like this compound, this process requires special considerations.
a. System Preparation:
-
Protein Structure: Start with a high-resolution crystal structure of the target protein (e.g., EGFR kinase domain, PDB: 4LRM). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.
-
Ligand Structure: Generate a 3D conformation of the ligand (this compound).
b. Covalent Docking Workflow:
-
Non-covalent Docking: Initially, perform a standard non-covalent docking of the ligand into the active site to identify favorable binding poses where the reactive moiety of the ligand is in proximity to the target residue (Cys797).
-
Covalent Bond Definition: Define the covalent bond to be formed between the specific atom on the ligand (the acrylamide warhead) and the atom on the protein (the sulfur atom of Cys797).
-
Pose Refinement: Refine the geometry of the covalently bound complex, optimizing the bond lengths, angles, and dihedrals around the newly formed bond.
-
Scoring: Score the final poses using a scoring function that accounts for both the non-covalent interactions and the formation of the covalent bond.
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the binding and the nature of the interactions.
a. System Setup:
-
Initial Coordinates: Use the best-ranked pose from the covalent docking as the starting structure for the MD simulation.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate a physiological environment.
-
Ionization: Add counter-ions to neutralize the system.
b. Simulation Protocol:
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and equilibrate it under constant pressure and temperature (NPT ensemble) to allow the solvent and ions to relax around the complex.
-
Production Run: Run the simulation for a significant period (e.g., 100-200 ns) to sample the conformational space of the complex.
c. Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein and ligand to assess the stability of the complex over time.
-
Root Mean Square Fluctuation (RMSF): Examine the RMSF of individual residues to identify flexible and rigid regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor the hydrogen bonds, hydrophobic contacts, and other non-covalent interactions between the protein and the ligand throughout the simulation.
Visualizations
EGFR Signaling Pathway and this compound Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Generalized Molecular Modeling Workflow for a Covalent Inhibitor
Caption: A typical workflow for the molecular modeling of a covalent inhibitor.
References
Decoding Resistance: A Technical Guide to Sunvozertinib in EGFR Exon 20 Insertion-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sunvozertinib (DZD9008) is a potent, irreversible, and selective tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (exon20ins) mutations.[1][2][3] These mutations have historically conferred resistance to earlier generations of EGFR TKIs. However, as with other targeted therapies, resistance to this compound can emerge through both primary and acquired mechanisms. This technical guide provides an in-depth analysis of these resistance pathways, supported by preclinical and clinical data. It further outlines key experimental methodologies for investigating these mechanisms and presents quantitative data to inform future research and drug development strategies.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule designed to selectively target a range of EGFR mutations, with a particular focus on exon 20 insertions, while sparing wild-type (WT) EGFR.[1][3][4] The primary mechanism of action of this compound involves the irreversible covalent binding to the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[5] This action effectively blocks EGFR autophosphorylation and downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation and survival.[6]
The following diagram illustrates the mechanism of action of this compound in inhibiting EGFR signaling.
Caption: this compound's mechanism of action in blocking EGFR signaling.
Primary Resistance Mechanisms
Primary resistance to this compound refers to the intrinsic lack of response in treatment-naïve patients. The primary known mechanism is the inherent heterogeneity of EGFR exon 20 insertion mutations.
Heterogeneity of EGFR Exon 20 Insertion Mutations
While this compound is effective against a broad range of exon20ins mutations, preclinical and clinical data suggest that the specific location and type of insertion can influence its efficacy. Certain rare subtypes may exhibit reduced sensitivity. For instance, a case report documented a patient with an advanced NSCLC harboring an EGFR exon 20 insertion P772_H773insGNP who demonstrated resistance to this compound.[2] This highlights the importance of detailed molecular profiling to predict treatment response.
Acquired Resistance Mechanisms
Acquired resistance develops in patients who initially respond to this compound but subsequently experience disease progression. These mechanisms can be broadly categorized as on-target (alterations in the EGFR gene) and off-target (activation of bypass signaling pathways).
On-Target Resistance: The EGFR C797S Mutation
The most well-documented mechanism of acquired resistance to this compound is the emergence of a secondary mutation at codon 797 of the EGFR gene, leading to a substitution of cysteine with serine (C797S).[7][8] As this compound forms a covalent bond with the cysteine at this position, the C797S mutation prevents this irreversible binding, thereby rendering the drug ineffective.[5] Preclinical models have confirmed that the presence of the C797S mutation in cis with an EGFR exon 20 insertion confers resistance to this compound.[9]
Off-Target Resistance: Bypass Signaling Pathways
The activation of alternative signaling pathways can bypass the EGFR blockade imposed by this compound, leading to renewed tumor growth. While specific bypass pathways mediating this compound resistance are still under active investigation, evidence from resistance to other EGFR TKIs suggests potential mechanisms:
-
MET Amplification: Amplification of the MET proto-oncogene is a known resistance mechanism to other EGFR TKIs and may play a role in this compound resistance.[10][11][12][13] Clinical trials are underway to evaluate the combination of this compound with MET inhibitors in patients who have developed resistance.[14]
-
Other Receptor Tyrosine Kinases (RTKs): Activation of other RTKs, such as HER2 or AXL, can also mediate resistance by activating downstream signaling independently of EGFR.[3][15]
-
Downstream Pathway Alterations: Mutations or amplifications in components of the downstream RAS-RAF-MEK-ERK or PI3K-AKT-mTOR pathways can lead to constitutive activation, rendering the inhibition of EGFR ineffective.[15]
A preclinical study has suggested that the combination of a JAK1 inhibitor with chemotherapy could be a potential strategy to overcome this compound resistance, hinting at the possible involvement of the JAK-STAT pathway in certain resistance contexts.[16]
The following diagram illustrates the logical flow of investigating this compound resistance.
Caption: Workflow for investigating this compound resistance mechanisms.
Data Presentation
Table 1: Preclinical Activity of this compound in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation | pEGFR IC50 (nmol/L) |
| NCI-H1975 | L858R/T790M | 1.1 |
| BaF3 | Exon19del/T790M | 12 |
| BaF3 | D770_N771insSVD | 7.9 |
| BaF3 | V769_D770insASV | 8.8 |
| A431 | WT | >1000 |
Source: Adapted from Cancer Discovery, 2022.[1][6]
Table 2: Clinical Efficacy of this compound in Patients with EGFR Exon20ins NSCLC (WU-KONG Trials)
| Trial Cohort | Number of Patients | Confirmed Objective Response Rate (cORR) | Median Progression-Free Survival (mPFS) |
| WU-KONG6 (pre-treated) | 97 | 61% | 9.7 months |
| WU-KONG1B (200mg, pre-treated) | 85 | 45.9% | Not Reported |
| WU-KONG1B (300mg, pre-treated) | 107 | 45.8% | Not Reported |
| WU-KONG1A & 15 (1st line, 300mg) | N/A | 79% | 12 months |
Source: Adapted from Lancet Respiratory Medicine, 2024 and Journal of Clinical Oncology, 2025.[17]
Experimental Protocols
Generation of this compound-Resistant Cell Lines
Objective: To generate cell line models of acquired resistance to this compound for in vitro studies.
Protocol:
-
Cell Line Selection: Choose an EGFR exon20ins-mutant NSCLC cell line that is sensitive to this compound (e.g., Ba/F3 engineered to express a specific exon 20 insertion).
-
Initial Drug Exposure: Culture the cells in the presence of this compound at a concentration equal to the IC50 value.
-
Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and resume growth at each new concentration before proceeding to the next.
-
Establishment of Resistant Clones: After several months of continuous culture in the presence of a high concentration of this compound (e.g., 1 µM), isolate single-cell clones by limiting dilution.
-
Validation of Resistance: Confirm the resistant phenotype of the selected clones by performing cell viability assays (e.g., MTT or CTG) and comparing the IC50 of this compound in the resistant clones to the parental cell line.
-
Mechanism Interrogation: Characterize the molecular mechanisms of resistance in the established cell lines using techniques such as next-generation sequencing (to identify secondary EGFR mutations) and Western blotting (to assess bypass signaling pathway activation).
Western Blotting for EGFR Signaling Pathway Analysis
Objective: To assess the activation status of the EGFR signaling pathway in response to this compound treatment and in resistant cell lines.
Protocol:
-
Cell Lysis: Treat parental and this compound-resistant cells with or without the drug for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-10% gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR (p-EGFR), and downstream signaling proteins such as total and phosphorylated AKT and ERK, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the efficacy of this compound and investigate resistance mechanisms in a more clinically relevant in vivo model.
Protocol:
-
Tumor Implantation: Surgically obtain fresh tumor tissue from an NSCLC patient with an EGFR exon20ins mutation and implant it subcutaneously into immunocompromised mice (e.g., NOD-SCID or NSG).
-
Tumor Growth and Passaging: Monitor tumor growth. Once the tumors reach a certain size (e.g., 1000-1500 mm³), harvest and passage them into new recipient mice.
-
Treatment Studies: Once the PDX model is established and tumors reach a suitable size for treatment studies (e.g., 150-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at a clinically relevant dose.
-
Efficacy Assessment: Monitor tumor volume and body weight of the mice regularly. At the end of the study, harvest the tumors for further analysis.
-
Pharmacodynamic and Resistance Analysis: Analyze the harvested tumors by immunohistochemistry (IHC) or Western blotting to assess target engagement and signaling pathway modulation. For resistance studies, continue treating the mice until tumors start to regrow. Harvest the resistant tumors and analyze them by NGS to identify resistance mutations.
The following diagram depicts the workflow for developing and utilizing a PDX model to study this compound resistance.
References
- 1. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. publires.unicatt.it [publires.unicatt.it]
- 4. Targeting C797S mutations and beyond in non-small cell lung cancer—a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Genetic biomarker study of this compound for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic biomarker study of this compound for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Impact of On-Target Resistance Mediated by EGFR-T790M or EGFR-C797S on EGFR Exon 20 Insertion Mutation Active Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. De novo MET amplification promotes intrinsic resistance to first-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MET amplification results in heterogeneous responses to osimertinib in EGFR-mutant lung cancer treated with erlotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities [mdpi.com]
- 13. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. Dizal Reveals New Findings from Biomarker Analysis, Highlighting this compound as an Effective Treatment for Non-small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations [prnewswire.com]
- 16. This compound: shining light on lung cancer’s exon 20 fight - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
Sunvozertinib's Modulation of Cellular Pathways in NSCLC: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sunvozertinib (DZD9008) is a potent, irreversible, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in non-small cell lung cancer (NSCLC), particularly in patients harboring EGFR exon 20 insertion (Exon20ins) mutations. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound in NSCLC cell lines. It summarizes key quantitative data on its inhibitory effects, details common experimental protocols for its evaluation, and visualizes the affected signaling cascades.
Introduction
EGFR is a critical receptor tyrosine kinase that, when mutated, can become a potent oncogenic driver in NSCLC. While several generations of EGFR TKIs have been developed, tumors with Exon20ins mutations have historically been challenging to treat. This compound was specifically designed to target these and other EGFR mutations with high selectivity over wild-type (WT) EGFR, thereby offering a promising therapeutic window.[1][2] Its mechanism of action centers on the irreversible blockade of the EGFR kinase domain, leading to the downregulation of key downstream signaling pathways responsible for tumor cell proliferation and survival.[1]
Mechanism of Action and Core Signaling Pathways
This compound covalently binds to the cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain, leading to its irreversible inhibition.[1] This targeted inhibition blocks the autophosphorylation of EGFR upon ligand binding, thereby preventing the activation of downstream signaling cascades. The two primary pathways affected are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade plays a central role in regulating cell proliferation, differentiation, and survival.
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, metabolism, and survival.
By inhibiting these pathways, this compound effectively halts uncontrolled cell division and promotes apoptosis in EGFR-mutant NSCLC cells.
Quantitative Analysis of this compound Activity
Preclinical studies have quantified the potent and selective activity of this compound in various cellular models. The following tables summarize key inhibitory concentration (IC50) and growth inhibition (GI50) values.
| Cell Line Model | EGFR Mutation Status | pEGFR IC50 (nmol/L) | Reference |
| Engineered Ba/F3 Cells | 14 different Exon20ins subtypes | 6 - 40 | [3] |
| Engineered Ba/F3 Cells | Sensitizing/Resistance Mutations | 1.1 - 12 | [3] |
| Engineered Ba/F3 Cells | Wild-Type EGFR | 52 | [3] |
| Cell Line Model | EGFR Mutation Status | GI50 (nmol/L) | Reference |
| Engineered Ba/F3 Cells | Exon20ins subtypes | 6 - 88 | [3] |
| Engineered Ba/F3 Cells | Wild-Type EGFR | 113 | [3] |
Key Experimental Protocols
The following are detailed methodologies for experiments commonly used to characterize the cellular effects of this compound.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as a measure of viability.
Materials:
-
NSCLC cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][5]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[4][6]
-
96-well flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4][6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect and quantify the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizing the Modulated Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.
Conclusion
This compound is a highly potent and selective EGFR TKI that effectively inhibits the proliferation of NSCLC cells harboring EGFR Exon20ins and other mutations. Its mechanism of action, centered on the irreversible inhibition of EGFR and the subsequent blockade of the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, has been well-characterized through preclinical studies. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and develop next-generation targeted therapies for NSCLC. Further studies in a broader range of established NSCLC cell lines will be beneficial to expand the quantitative understanding of its cellular effects.
References
- 1. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Selective EGFR Inhibitor for Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MTT (Assay protocol [protocols.io]
Sunvozertinib: A Technical Overview of Early Clinical Trial Data and Biomarker Analysis for EGFR Exon 20 Insertion-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunvozertinib (also known as DZD9008) is an oral, potent, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (exon20ins) mutations.[1][2][3] These mutations represent a distinct and challenging subset of EGFR-mutated NSCLC, historically associated with poor prognosis and resistance to earlier generations of EGFR TKIs.[3][4][5] This technical guide provides an in-depth summary of early clinical trial data, biomarker analysis methodologies, and the underlying mechanism of action for this compound.
Mechanism of Action
This compound functions as an irreversible inhibitor that selectively binds to the ATP-binding pocket of mutant EGFR, thereby blocking its kinase activity.[1][6] This inhibition prevents the autophosphorylation of the receptor and disrupts the subsequent activation of downstream oncogenic signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.[1][6] Its design confers selectivity for mutant EGFR, including exon20ins, while demonstrating weaker activity against wild-type (WT) EGFR, which is intended to improve its safety profile.[7][8]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Genetic biomarker study of this compound for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. biomarker.onclive.com [biomarker.onclive.com]
- 5. lung.org [lung.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
Methodological & Application
Protocol for dissolving and preparing Sunvozertinib for in vitro assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunvozertinib (also known as DZD9008) is a potent and selective oral tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptor (EGFR) mutations, particularly exon 20 insertion (Exon20ins) mutations in non-small cell lung cancer (NSCLC).[1][2][3] Its mechanism of action involves the irreversible inhibition of the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][4] Accurate and reproducible in vitro studies are fundamental to understanding its therapeutic potential and mechanism of resistance. This document provides a detailed protocol for the dissolution and preparation of this compound for use in various in vitro assays.
Quantitative Data Summary
Proper preparation of this compound solutions is critical for obtaining reliable and consistent experimental results. The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Molar Equivalent (approx.) | Notes |
| DMSO | 50 mg/mL[5] | 85.6 mM | Recommended for preparing high-concentration stock solutions. Sonication may be required.[6] |
| 55 mg/mL[6] | 94.17 mM | ||
| Ethanol | 6 mg/mL[5] | 10.27 mM | Can be used as an alternative solvent. |
| Water | Insoluble[5] | - | This compound is practically insoluble in aqueous solutions. |
Storage and Stability:
-
Solid Powder: Store at -20°C for up to 3 years.[6]
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[6][7]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials with secure caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.84 mg of this compound (Molecular Weight: 584.09 g/mol ).
-
Dissolution: Transfer the weighed powder into a sterile vial. Add the calculated volume of anhydrous, sterile DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Securely cap the vial and vortex thoroughly for several minutes. If the powder does not fully dissolve, brief sonication or gentle warming in a 37°C water bath can be applied.
-
Verification: Visually inspect the solution to ensure it is clear and free of any undissolved particulates.
-
Aliquoting and Storage: To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[7]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to final working concentrations for use in cell culture experiments. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity, typically keeping it below 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS) or complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Recommended): To avoid precipitation of the compound upon direct addition to the aqueous culture medium, perform one or more serial dilutions in sterile PBS or cell culture medium. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock solution 1:10 (e.g., 10 µL of 10 mM stock + 90 µL of medium).
-
Final Dilution: Further dilute the intermediate solution into the complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., in the nanomolar range).[7][8] For instance, to make a 100 nM final concentration in 1 mL of medium, add 0.1 µL of the 1 mM intermediate solution.
-
Mixing and Application: Gently mix the final working solution and immediately add it to the cells in culture. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. (S)-Sunvozertinib | HER | EGFR | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vitro Evaluation of Sunvozertinib in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunvozertinib (DZD9008) is a potent, irreversible, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant antitumor activity in non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (exon20ins) mutations.[1] These mutations represent a challenging therapeutic target as they are historically associated with resistance to conventional EGFR TKIs.[2][3][4] This document provides detailed protocols for the in vitro evaluation of this compound in NSCLC cell lines, focusing on cell culture techniques, cell viability assays, apoptosis analysis, and western blotting for target engagement.
The provided methodologies are designed to enable researchers to assess the efficacy and mechanism of action of this compound in a laboratory setting. The protocols include the use of both engineered Ba/F3 cell lines expressing specific EGFR exon20ins mutations, as described in preclinical studies of this compound, and a human NSCLC cell line for broader experimental applications.
Data Presentation
Table 1: In Vitro Activity of this compound in Engineered Ba/F3 Cell Lines
| Cell Line (EGFR Mutation) | pEGFR (Tyr1068) IC50 (nmol/L) | Cell Proliferation GI50 (nmol/L) |
| Ba/F3 (EGFR exon20ins insASV) | 6 - 40 | 6 - 88 |
| Ba/F3 (EGFR exon20ins insSVD) | 6 - 40 | 6 - 88 |
| Ba/F3 (EGFR exon20ins insNPH) | 6 - 40 | 6 - 88 |
| Ba/F3 (Wild-Type EGFR) | 52 | 113 |
Data summarized from preclinical studies of this compound.[1]
Table 2: Recommended Antibody Information for Western Blotting
| Target Protein | Host Species | Application | Recommended Dilution | Supplier (Example) | Catalog Number (Example) |
| Phospho-EGFR (Tyr1068) | Rabbit | Western Blot | 1:1000 | Cell Signaling Technology | #2234 |
| Total EGFR | Rabbit | Western Blot | 1:1000 | Abcam | ab52894 |
| β-Actin (Loading Control) | Mouse | Western Blot | 1:5000 | Santa Cruz Biotechnology | sc-47778 |
Experimental Protocols
Protocol 1: Cell Culture
The interleukin-3 (IL-3)-dependent murine pro-B cell line, Ba/F3, is a common model for studying kinase inhibitors, as they can be engineered to express specific mutant kinases, rendering their growth dependent on the activity of that kinase.
Materials:
-
Ba/F3 cells expressing EGFR exon20ins (e.g., insASV, insSVD, insNPH)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Recombinant murine IL-3 (for parental Ba/F3 cells)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
T-75 culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin. For parental Ba/F3 cells, also add 10 ng/mL of murine IL-3. For engineered Ba/F3 cells expressing EGFR exon20ins, IL-3 is not required as their growth is dependent on the expressed mutant EGFR.
-
Thawing Frozen Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 culture flask.
-
-
Subculturing:
-
Ba/F3 cells grow in suspension. Monitor cell density and maintain the culture between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To passage, transfer the desired volume of cell suspension to a new flask and add fresh complete growth medium to achieve the desired cell density.
-
Alternatively, centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
NCI-H1993 is an adherent human adenocarcinoma cell line. While this cell line is noted for MET amplification rather than an EGFR exon 20 insertion, it serves as a representative human NSCLC line for general cell-based assays.
Materials:
-
NCI-H1993 cell line (ATCC CRL-5909)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing Frozen Cells:
-
Follow the same procedure as for Ba/F3 cells (Protocol 1.1, step 2).
-
-
Subculturing:
-
Culture the cells at 37°C in a 5% CO2 atmosphere.
-
When cells reach 80-90% confluency, remove the medium and rinse the cell layer with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer an appropriate volume of the cell suspension to a new flask containing pre-warmed complete growth medium. A split ratio of 1:3 to 1:6 is recommended.
-
Change the medium every 2-3 days.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
NSCLC cell lines (e.g., engineered Ba/F3, NCI-H1993)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
For adherent cells (NCI-H1993), seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate overnight.
-
For suspension cells (Ba/F3), seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 nM to 10 µM. Ensure the final DMSO concentration is below 0.1%.
-
Add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the wells.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and use a non-linear regression model to calculate the GI50 (concentration for 50% inhibition of cell growth).
-
Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x, 5x, and 10x GI50) for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (containing floating cells) and then trypsinize the adherent cells. Combine both fractions.
-
For suspension cells, collect the entire cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 4: Western Blotting for EGFR Phosphorylation
This protocol is for detecting the phosphorylation status of EGFR at Tyr1068, a key marker of EGFR activation.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
This compound
-
Human Epidermal Growth Factor (EGF) (for stimulating wild-type EGFR)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary.
-
Treat with various concentrations of this compound for 4 hours.
-
For cells with wild-type EGFR (e.g., A431 as a positive control), stimulate with 100 ng/mL EGF for 15 minutes before lysis.
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (20-30 µg per lane) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR (Tyr1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
To detect total EGFR and a loading control (e.g., β-actin), the membrane can be stripped and reprobed with the respective primary antibodies.
-
Mandatory Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: General workflow for testing this compound on NSCLC cell lines.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 3. MET gene amplification or EGFR mutation activate MET in lung cancers untreated with EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of EGFR Phosphorylation after Sunvozertinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunvozertinib (DZD9008) is an oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) specifically designed to target EGFR exon 20 insertion mutations (EGFRex20ins), a subset of mutations in non-small cell lung cancer (NSCLC) that are often resistant to earlier generations of EGFR TKIs.[1][2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, undergoes dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[3] this compound covalently binds to the ATP-binding pocket of the EGFR kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.[3] Western blotting is a fundamental technique to verify the efficacy of inhibitors like this compound by detecting the phosphorylation status of EGFR (p-EGFR) in treated cells.
EGFR Signaling Pathway and Inhibition by this compound
The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Quantitative Data
The inhibitory effect of this compound on EGFR phosphorylation can be quantified by Western blot analysis followed by densitometry. Below is a representative table summarizing the dose-dependent inhibition of EGFR phosphorylation at Tyr1068 in a relevant NSCLC cell line harboring an EGFR exon 20 insertion mutation.
| This compound (nM) | p-EGFR (Tyr1068) Relative Densitometry | Total EGFR Relative Densitometry | p-EGFR / Total EGFR Ratio | % Inhibition of Phosphorylation |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 0 |
| 1 | 0.85 | 0.98 | 0.87 | 13 |
| 5 | 0.55 | 1.02 | 0.54 | 46 |
| 10 | 0.30 | 0.99 | 0.30 | 70 |
| 50 | 0.08 | 1.01 | 0.08 | 92 |
| 100 | 0.02 | 0.97 | 0.02 | 98 |
Note: This table presents representative data based on published IC50 values, which range from 6 to 40 nM in EGFR exon 20 insertion mutant cell lines.[4] Actual results may vary depending on the cell line, experimental conditions, and antibody performance.
Experimental Workflow
The following diagram outlines the key steps for the Western blot analysis of EGFR phosphorylation after this compound treatment.
Caption: Western Blot Experimental Workflow.
Detailed Methodologies
I. Cell Culture and Treatment
-
Cell Line Selection: Use an appropriate NSCLC cell line with a known EGFR exon 20 insertion mutation (e.g., NCI-H1975, Ba/F3 engineered with EGFRex20ins). For analysis of wild-type EGFR inhibition, A431 cells can be used.[4]
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To reduce basal EGFR phosphorylation, serum-starve the cells for 12-24 hours in a serum-free or low-serum (e.g., 0.5% FBS) medium before treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in a serum-free or low-serum medium. Treat the cells for a specified duration (e.g., 2-4 hours).[4] Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.
-
EGF Stimulation: For cell lines with low basal EGFR phosphorylation (like A431), stimulate the cells with 100 ng/mL of recombinant human EGF for 10-15 minutes at 37°C before cell lysis to induce robust EGFR phosphorylation.[4]
II. Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the 6-well plates on ice and aspirate the medium. Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's protocol.
III. Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane into an 8% Tris-Glycine gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-EGFR (e.g., anti-p-EGFR Tyr1068, CST#2234) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Signal Capture: Capture the chemiluminescent signal using a digital imager.
IV. Stripping and Re-probing
-
To normalize the p-EGFR signal, the membrane must be probed for total EGFR and a loading control (e.g., β-Actin).
-
After imaging for p-EGFR, wash the membrane with TBST.
-
Incubate the membrane with a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash thoroughly and re-block the membrane for 1 hour.
-
Repeat the immunoblotting process (steps III.5 - III.10) using the primary antibody for total EGFR (e.g., CST#4267) and then for a loading control.[5]
V. Data Analysis
-
Quantify the band intensities for p-EGFR, total EGFR, and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the p-EGFR signal to the total EGFR signal for each sample.
-
Further normalize the p-EGFR/Total EGFR ratio to the loading control to account for any loading inaccuracies.
-
Calculate the percentage inhibition of EGFR phosphorylation relative to the vehicle-treated control.
References
- 1. This compound in EGFR exon 20 insertion-mutated non-small cell lung cancer: expanding targeted therapy beyond standard EGFR inhibitors: a correspondence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: shining light on lung cancer’s exon 20 fight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical and structural basis for differential inhibitor sensitivity of EGFR with distinct exon 19 mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Sunvozertinib-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunvozertinib is a potent, irreversible, and selective tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptor (EGFR) exon 20 insertion (exon20ins) mutations in non-small cell lung cancer (NSCLC). While offering a promising therapeutic option, the development of acquired resistance remains a significant clinical challenge. To facilitate the study of resistance mechanisms and the development of next-generation therapies, robust in vitro models of this compound resistance are essential.
These application notes provide a detailed protocol for the generation and characterization of this compound-resistant cancer cell lines. The primary method described is the continuous exposure of a parental cell line to gradually increasing concentrations of this compound. This process mimics the selective pressure that leads to the emergence of drug-resistant clones in patients. Understanding the molecular underpinnings of this resistance, such as secondary EGFR mutations or the activation of bypass signaling pathways, is critical for advancing cancer research.
Data Presentation: this compound Activity and Resistance
The following tables summarize key quantitative data for this compound, including its activity in sensitive cell lines and the criteria for defining a resistant cell line.
Table 1: In Vitro Activity of this compound in EGFR-Mutant Cell Lines
| Cell Line Type | EGFR Mutation Status | pEGFR IC50 Range (nmol/L) | Reference |
| Engineered Ba/F3 | Various EGFR exon20ins | 6 - 40 | [1] |
| NSCLC Cell Lines | Sensitizing/T790M Mutations | 1.1 - 12 | [1] |
| Wild-Type EGFR | Overexpressed Wild-Type EGFR | >150 | [1] |
Table 2: Defining this compound Resistance
| Parameter | Parental Cell Line | Resistant Cell Line | Typical Fold-Change | Reference |
| IC50 (nmol/L) | Baseline IC50 | Increased IC50 | >3-10 fold | [1] |
| Resistance Mechanism | Sensitive to this compound | - Secondary EGFR mutations (e.g., C797S) - Bypass pathway activation (e.g., MET amplification) | N/A | [2][3] |
Experimental Protocols
I. Determination of this compound IC50 in Parental Cell Line
Objective: To determine the baseline sensitivity of the parental cell line to this compound.
Materials:
-
Parental NSCLC cell line with EGFR exon 20 insertion (e.g., Ba/F3 engineered with a specific exon20ins, or established NSCLC lines like HCC827, PC-9 if they show sensitivity)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (powder, to be dissolved in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., CCK-8, MTT, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest logarithmically growing parental cells and count them.
-
Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.[4]
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. Concentrations should span a wide range to capture the full dose-response curve (e.g., 0.1 nM to 10 µM).
-
Add 100 µL of the 2X this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours under standard cell culture conditions.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for CCK-8).
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from the no-cell control wells.
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.[5]
-
II. Generation of this compound-Resistant Cell Lines
Objective: To establish a cell line with acquired resistance to this compound through continuous, dose-escalating exposure.
Materials:
-
Parental cell line with a determined this compound IC50
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Culture flasks/dishes
-
Cryopreservation medium
Protocol:
-
Initial Drug Exposure:
-
Begin by culturing the parental cells in their complete medium containing this compound at a low concentration, typically at or below the IC20 (the concentration that inhibits 20% of cell growth). This can be calculated from the IC50 curve.
-
-
Monitoring and Passaging:
-
Monitor the cells daily. Initially, a significant amount of cell death is expected.
-
When the surviving cells repopulate and reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.[6]
-
At each passage, it is highly recommended to cryopreserve a vial of cells as a backup.[1]
-
-
Stepwise Dose Escalation:
-
Once the cells are growing stably at the initial concentration (e.g., after 2-3 passages with a consistent doubling time), increase the this compound concentration by approximately 1.5 to 2-fold.[1]
-
Repeat the monitoring and passaging process. The cells may again show signs of stress and slower growth before adapting to the new concentration.
-
If excessive cell death occurs (>50%), reduce the concentration to the previous stable level and allow the cells to recover before attempting a smaller incremental increase.
-
-
Establishing the Resistant Line:
-
Continue this process of stepwise dose escalation over several months. The entire process can take 6-12 months.
-
Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to track the development of resistance.
-
A cell line is generally considered resistant when its IC50 value is significantly higher (e.g., >10-fold) than that of the parental line and the resistance phenotype is stable in the absence of the drug for a short period.[1][7]
-
-
Verification and Characterization:
-
Once a resistant line is established, confirm the IC50 shift with a final, comprehensive dose-response experiment.
-
Characterize the molecular mechanisms of resistance. This can include:
-
Sequencing: Analyze the EGFR gene for secondary mutations, particularly the C797S mutation.[6][8]
-
Western Blotting: Examine the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK) in the presence and absence of this compound.[9]
-
Copy Number Analysis: Use FISH or NGS to investigate amplification of EGFR or bypass pathway genes like MET.[3][6]
-
-
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
Application Notes and Protocols for Sunvozertinib in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of Sunvozertinib (also known as DZD9008), a potent and irreversible EGFR tyrosine kinase inhibitor (TKI), in mouse xenograft models of non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion mutations.
Mechanism of Action
This compound is designed to selectively target EGFR exon 20 insertion mutations, which are notoriously resistant to other EGFR inhibitors. By binding to the ATP-binding site of the mutant EGFR, this compound effectively blocks its kinase activity. This inhibition disrupts downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are crucial for tumor cell survival and proliferation.[1]
Data Presentation
Table 1: Dosing of this compound in Patient-Derived Xenograft (PDX) Mouse Models
| Xenograft Model | Dosing | Administration Route | Frequency | Outcome |
| LU0387 (EGFR exon20ins 773_NPH) | ≥25 mg/kg | Oral | Twice Daily | Dose-dependent tumor regression |
| LU3075 (EGFR exon20ins 772_DNP) | ≥25 mg/kg | Oral | Twice Daily | Dose-dependent tumor regression |
| This compound-resistant xenograft | 25 mg/kg | Oral | Twice Daily | Used in combination studies |
Source: Data compiled from preclinical studies.[2]
Table 2: Vehicle Formulation for Oral Administration
| Component | Concentration | Purpose |
| Hydroxypropyl Methylcellulose (HPMC) | 0.5% | Suspending agent |
| Tween 80 | 0.1% | Surfactant/Solubilizing agent |
| Sterile Water | q.s. to final volume | Solvent |
Note: This is a common vehicle for oral gavage of tyrosine kinase inhibitors in mice.[2]
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model
This protocol outlines the establishment of a subcutaneous xenograft model using NSCLC cell lines with EGFR exon 20 insertion mutations.
Materials:
-
NSCLC cell line harboring EGFR exon 20 insertion mutation (e.g., NCI-H1975, PC-9 with engineered exon 20 insertion)
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
This compound
-
Vehicle solution (0.5% HPMC, 0.1% Tween 80 in sterile water)
-
Oral gavage needles
-
Calipers
Procedure:
-
Cell Culture: Culture the selected NSCLC cell line according to standard protocols to achieve a sufficient number of cells for injection.
-
Cell Preparation: Harvest cells and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with the vehicle (0.5% HPMC, 0.1% Tween 80) to the desired final concentration (e.g., for a 25 mg/kg dose).
-
Administer this compound orally via gavage to the treatment group. The control group should receive the vehicle only.
-
The recommended dosing frequency is once or twice daily.[3]
-
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic studies).
Protocol 2: Patient-Derived Xenograft (PDX) Model
This protocol describes the establishment of a PDX model, which more closely recapitulates the heterogeneity of human tumors.
Materials:
-
Fresh patient tumor tissue from NSCLC with EGFR exon 20 insertion mutation
-
Highly immunodeficient mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
-
Sterile surgical instruments
-
Transport medium (e.g., RPMI-1640 with antibiotics)
-
This compound
-
Vehicle solution (0.5% HPMC, 0.1% Tween 80 in sterile water)
-
Oral gavage needles
-
Calipers
Procedure:
-
Tissue Acquisition and Implantation:
-
Obtain fresh tumor tissue from a patient with informed consent and ethical approval.
-
In a sterile environment, mince the tumor tissue into small fragments (2-3 mm³).
-
Anesthetize the mouse and make a small incision on the flank.
-
Implant a tumor fragment subcutaneously.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth and Passaging:
-
Monitor the mice for tumor growth.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, the tumor can be passaged to a new cohort of mice for model expansion.
-
-
Treatment Study:
-
Once a cohort of mice with established PDX tumors of 150-200 mm³ is available, randomize them into treatment and control groups.
-
Prepare and administer this compound or vehicle as described in the CDX protocol.
-
-
Efficacy Evaluation: Monitor tumor volume and body weight as described in the CDX protocol.
Visualizations
Caption: EGFR signaling pathway with exon 20 insertion and this compound inhibition.
Caption: Experimental workflow for this compound in mouse xenograft models.
References
Application Notes and Protocols for Immunohistochemical Analysis of Biomarkers Following Sunvozertinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunvozertinib is a potent, irreversible, and selective tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptor (EGFR) exon 20 insertion mutations (EGFRexon20ins) in non-small cell lung cancer (NSCLC).[1][2][3] As with other targeted therapies, monitoring treatment efficacy and understanding potential resistance mechanisms are crucial for optimizing patient outcomes. Immunohistochemistry (IHC) is a powerful tool for assessing protein expression and signaling pathway activation within the tumor microenvironment, providing valuable insights into pharmacodynamic effects and mechanisms of resistance.
These application notes provide detailed protocols for the immunohistochemical detection of key biomarkers to assess the therapeutic effect of this compound and to investigate potential resistance pathways. The biomarkers covered include direct targets of this compound, markers of cell proliferation, and proteins involved in bypass signaling pathways that can mediate resistance.
Key Biomarkers for Assessment
Target Engagement and Downstream Signaling:
-
EGFR (Epidermal Growth Factor Receptor): To assess the total expression level of the EGFR protein.
-
Phospho-EGFR (pEGFR): To evaluate the inhibition of EGFR activation, a direct pharmacodynamic marker of this compound activity.[4][5]
-
Phospho-ERK1/2 (pERK1/2) and Phospho-AKT (pAKT): To assess the modulation of downstream signaling pathways critical for cell proliferation and survival.[6][7][8]
Cell Proliferation:
-
Ki67: A nuclear protein associated with cell proliferation, used to assess the anti-proliferative effect of this compound.
Biomarkers of Potential Resistance:
-
HER2 (Human Epidermal Growth Factor Receptor 2): Amplification or overexpression of HER2 can serve as a bypass track, leading to resistance to EGFR inhibitors.[3][9][10]
-
c-MET (Mesenchymal-Epithelial Transition Factor): Amplification or overexpression of c-MET can activate downstream signaling independently of EGFR, conferring resistance.[11][12]
-
AXL (AXL Receptor Tyrosine Kinase): Activation of AXL signaling has been identified as a mechanism of acquired resistance to EGFR TKIs.[1][6][13]
Quantitative Data Summary
The following table provides a template for summarizing quantitative IHC data. Specific data from post-Sunvozertinib treatment studies are not yet widely available in the public domain; this table should be populated with data generated from specific experiments. The H-score is a commonly used semi-quantitative method for IHC analysis, calculated as: H-score = Σ (I × P) , where 'I' is the intensity score (0: no staining, 1: weak, 2: moderate, 3: strong) and 'P' is the percentage of stained cells at that intensity.
| Biomarker | Pre-treatment (Mean H-score ± SD) | Post-Sunvozertinib Treatment (Mean H-score ± SD) | Expected Change |
| EGFR | Data to be generated | Data to be generated | Variable |
| Phospho-EGFR | Data to be generated | Data to be generated | Decrease |
| Ki67 | Data to be generated | Data to be generated | Decrease |
| Phospho-ERK1/2 | Data to be generated | Data to be generated | Decrease |
| Phospho-AKT | Data to be generated | Data to be generated | Decrease |
| HER2 | Data to be generated | Data to be generated | Increase in resistant tumors |
| c-MET | Data to be generated | Data to be generated | Increase in resistant tumors |
| AXL | Data to be generated | Data to be generated | Increase in resistant tumors |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits mutant EGFR signaling, while resistance can arise from bypass pathways like HER2, c-MET, and AXL.
Caption: Workflow for immunohistochemical analysis of biomarkers in tumor tissues.
Detailed Experimental Protocols
The following is a generalized protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections. Note: Optimal conditions for specific antibodies, tissues, and detection systems should be validated by the end-user.
Reagents and Materials
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized (DI) water
-
Tris-buffered saline with Tween 20 (TBST)
-
Antigen retrieval buffer (e.g., Citrate buffer pH 6.0 or Tris-EDTA buffer pH 9.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 5% normal goat serum in TBST)
-
Primary antibodies (see table below for suggestions)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
3,3'-Diaminobenzidine (DAB) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
| Biomarker | Recommended Primary Antibody (Clone) | Antigen Retrieval |
| EGFR | DAK-H1-WT | Citrate pH 6.0 |
| Phospho-EGFR (Tyr1173) | 53A5 | Citrate pH 6.0 |
| Ki67 | MIB-1 | Citrate pH 6.0 |
| Phospho-ERK1/2 (Thr202/Tyr204) | D13.14.4E | Citrate pH 6.0 |
| Phospho-AKT (Ser473) | D9E | Citrate pH 6.0 |
| HER2 | 4B5 | Tris-EDTA pH 9.0 |
| c-MET | SP44 | Tris-EDTA pH 9.0 |
| AXL | C89E7 | Tris-EDTA pH 9.0 |
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 1 change, 3 minutes.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse with DI water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval buffer.
-
Use a steamer, water bath, or pressure cooker (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with DI water.
-
-
Peroxidase and Protein Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with TBST.
-
Incubate with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Drain blocking buffer and apply diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with TBST: 3 changes, 5 minutes each.
-
Apply biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse with TBST: 3 changes, 5 minutes each.
-
Apply streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse with TBST: 3 changes, 5 minutes each.
-
-
Chromogen Application:
-
Apply DAB substrate solution and incubate until desired stain intensity develops (typically 2-10 minutes), monitoring under a microscope.
-
Rinse with DI water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with running tap water.
-
"Blue" the sections in a bluing agent or tap water.
-
Dehydrate through graded alcohols and xylene.
-
Apply mounting medium and a coverslip.
-
Image Acquisition and Analysis
-
Scan slides using a whole-slide digital scanner or capture images using a light microscope.
-
Perform semi-quantitative analysis using the H-score method. A pathologist should perform the scoring.
-
Compare the expression levels of each biomarker in pre- and post-treatment samples to assess treatment response and investigate potential resistance mechanisms.
Conclusion
Immunohistochemistry is an essential technique for evaluating the effects of this compound in a spatial context within the tumor. The protocols and biomarkers outlined in these application notes provide a framework for a comprehensive analysis of on-target effects, anti-proliferative activity, and the emergence of resistance. Rigorous validation of these IHC assays is critical for obtaining reliable and reproducible data to guide further research and clinical development.
References
- 1. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - Wang - Translational Cancer Research [tcr.amegroups.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-ERK1/2 levels in cancer cell nuclei predict responsiveness to radiochemotherapy of rectal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemical demonstration of phospho-Akt in high Gleason grade prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR-mutant lung cancers that lack the second-site EGFRT790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HER2 amplification: a potential mechanism of acquired resistance to EGFR inhibition in EGFR mutant lung cancers that lack the second-site EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural and Molecular Insight into Resistance Mechanisms of First Generation cMET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Receptor AXL Diversifies EGFR Signaling and Limits the Response to EGFR-Targeted Inhibitors in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Cancer Drug Discovery: Identifying Sunvozertinib Resistance Genes with CRISPR-Cas9 Library Screening
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
I. Introduction
Sunvozertinib (DZD9008) is a potent, irreversible EGFR tyrosine kinase inhibitor (TKI) that has shown significant clinical activity in non-small cell lung cancer (NSCLC) patients with EGFR exon 20 insertion (Exon20ins) mutations.[1][2] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Identifying the genes and pathways that drive resistance to this compound is crucial for developing effective combination therapies and next-generation inhibitors. This document provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss of function confers resistance to this compound.
CRISPR-Cas9 library screening is a powerful technology that enables the systematic interrogation of thousands of genes in a single experiment, providing a comprehensive landscape of potential resistance mechanisms.[3] By creating a diverse pool of cells, each with a single gene knockout, researchers can identify which genetic perturbations allow cells to survive and proliferate in the presence of a drug.
II. Signaling Pathway: EGFR Exon20ins and this compound's Mechanism of Action
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival through downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4] EGFR Exon20ins mutations lead to constitutive activation of the receptor, driving oncogenesis.[5][6] this compound is designed to selectively bind to the ATP-binding pocket of EGFR with Exon20ins mutations, thereby inhibiting its kinase activity and blocking downstream signaling.[4] Resistance can emerge through various mechanisms, including on-target secondary mutations or the activation of bypass signaling pathways that circumvent the need for EGFR signaling. A known acquired resistance mutation to this compound is EGFR C797S.[7][8]
III. Experimental Workflow
The overall workflow for a pooled CRISPR-Cas9 screen to identify this compound resistance genes involves several key steps, from cell line selection and library transduction to data analysis and hit validation.
IV. Detailed Experimental Protocols
Protocol 1: Cell Line Preparation and Cas9 Expression
-
Cell Line Selection: Choose a human NSCLC cell line with a known EGFR Exon20ins mutation that is sensitive to this compound (e.g., NCI-H1975, Ba/F3 engineered with EGFR Exon20ins).
-
Cas9 Lentivirus Production: Transfect HEK293T cells with a third-generation lentiviral packaging system (pMD2.G and psPAX2) and a lentiviral vector encoding Cas9 and a selection marker (e.g., lentiCas9-Blast).
-
Lentiviral Transduction: Transduce the selected NSCLC cell line with the Cas9-expressing lentivirus.
-
Antibiotic Selection: Select for Cas9-expressing cells using the appropriate antibiotic (e.g., blasticidin) to establish a stable Cas9-expressing cell line.
-
Cas9 Activity Validation: Confirm Cas9 activity using a functional assay, such as the GFP-to-BFP conversion assay.
Protocol 2: sgRNA Library Transduction
-
Library Selection: Utilize a genome-wide human CRISPR knockout library (e.g., GeCKO v2, Brunello).
-
Lentiviral Library Production: Produce high-titer lentivirus for the pooled sgRNA library following a similar protocol to the Cas9 virus production.
-
Determine Viral Titer: Titer the lentiviral library on the Cas9-expressing cell line to determine the optimal virus volume for a low multiplicity of infection (MOI) of 0.3-0.5. This ensures that most cells receive a single sgRNA.
-
Library Transduction: Transduce the Cas9-expressing cells with the sgRNA library at the predetermined MOI, ensuring a library representation of at least 500 cells per sgRNA.
-
Antibiotic Selection: After 24-48 hours, select for transduced cells with the appropriate antibiotic (e.g., puromycin).
Protocol 3: CRISPR Screen Execution
-
Baseline Sample Collection (T0): After antibiotic selection, harvest a representative population of cells to serve as the baseline for sgRNA abundance.
-
Drug Treatment: Split the remaining cells into two arms: a vehicle control (DMSO) and a this compound treatment arm. The concentration of this compound should be predetermined to achieve significant but incomplete cell killing (e.g., IC50 to IC80).
-
Cell Culture and Passaging: Culture the cells for a sufficient duration (e.g., 14-21 days) to allow for the enrichment of resistant populations. Passage the cells as needed, maintaining a minimum library representation at each passage.
-
Endpoint Cell Harvesting (Tx): At the end of the treatment period, harvest cells from both the DMSO and this compound arms.
Protocol 4: Data Generation and Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, DMSO, and this compound-treated cell pellets.
-
PCR Amplification of sgRNA Cassettes: Amplify the integrated sgRNA sequences from the genomic DNA using primers that flank the sgRNA cassette.
-
Next-Generation Sequencing: Sequence the PCR amplicons on a high-throughput sequencing platform (e.g., Illumina NextSeq).
-
Data Analysis using MAGeCK: Utilize the Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) software to analyze the sequencing data.[9] This will involve:
-
Read counting to determine the abundance of each sgRNA in each sample.
-
Comparison of sgRNA abundance between the this compound-treated and DMSO-treated samples to identify enriched sgRNAs.
-
Gene-level ranking to identify genes whose knockout is significantly associated with resistance.
-
V. Data Presentation
Quantitative data from the CRISPR screen should be summarized in clear, structured tables to facilitate the identification of top candidate resistance genes.
Table 1: Summary of CRISPR Screen Quality Control Metrics
| Metric | T0 | DMSO (Tx) | This compound (Tx) |
| Total Reads | 50,234,189 | 48,987,654 | 52,143,876 |
| Mapped Reads | 47,890,123 (95.3%) | 46,765,432 (95.5%) | 49,876,543 (95.6%) |
| Gini Index | 0.12 | 0.15 | 0.28 |
| Zero Counts | 12 sgRNAs | 25 sgRNAs | 158 sgRNAs |
Table 2: Top 10 Enriched Genes Conferring Resistance to this compound
| Gene Symbol | Rank | Log2 Fold Change (this compound/DMSO) | p-value | FDR |
| GENE-A | 1 | 5.87 | 1.23E-08 | 2.45E-05 |
| GENE-B | 2 | 5.43 | 3.45E-08 | 3.45E-05 |
| GENE-C | 3 | 5.12 | 7.89E-08 | 5.23E-05 |
| GENE-D | 4 | 4.98 | 1.02E-07 | 6.12E-05 |
| GENE-E | 5 | 4.76 | 2.34E-07 | 8.97E-05 |
| GENE-F | 6 | 4.55 | 4.56E-07 | 1.23E-04 |
| GENE-G | 7 | 4.32 | 6.78E-07 | 1.56E-04 |
| GENE-H | 8 | 4.11 | 8.90E-07 | 1.87E-04 |
| GENE-I | 9 | 3.98 | 1.12E-06 | 2.13E-04 |
| GENE-J | 10 | 3.87 | 1.56E-06 | 2.54E-04 |
VI. Logical Relationships and Hit Validation
Following the primary screen, a logical workflow is necessary to validate the identified candidate genes and elucidate their mechanism of resistance.
Protocol 5: Validation of Top Gene Hits
-
Individual Gene Knockout: Validate the top candidate genes from the screen by generating individual knockout cell lines using 2-3 different sgRNAs per gene to control for off-target effects.
-
Confirmation of Resistance Phenotype: Perform cell viability assays (e.g., CellTiter-Glo, MTT) on the individual knockout cell lines in the presence of a range of this compound concentrations to confirm that loss of the gene confers resistance.
-
Clonogenic Survival Assay: Seed a low number of cells from the knockout and control cell lines and treat with this compound. After 10-14 days, stain and count the colonies to assess long-term survival.
-
Mechanism of Action Studies: Investigate how the loss of the candidate gene leads to resistance. This may involve:
-
Western Blot Analysis: To assess the activation of bypass signaling pathways (e.g., phosphorylation of MET, AXL, or components of the PI3K/AKT and MAPK pathways).
-
RNA-sequencing: To identify global transcriptomic changes that occur upon gene knockout and this compound treatment.
-
-
In Vivo Validation: Evaluate the effect of candidate gene knockout on this compound resistance in a mouse xenograft model.
This application note provides a comprehensive framework for utilizing CRISPR-Cas9 library screening to identify and validate genes that mediate resistance to this compound. By following these detailed protocols, researchers can uncover novel resistance mechanisms, identify potential biomarkers for patient stratification, and discover new therapeutic targets for combination strategies to overcome resistance and improve clinical outcomes for NSCLC patients with EGFR Exon20ins mutations.
References
- 1. researchgate.net [researchgate.net]
- 2. graphviz.org [graphviz.org]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Structural Basis for the Functional Changes by EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas9 genome-wide loss-of-function screening identifies druggable cellular factors involved in sunitinib resistance in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthego.com [synthego.com]
- 7. Genetic biomarker study of this compound for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Application of Sunvozertinib in patient-derived organoid cultures.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sunvozertinib (DZD9008) is a potent, irreversible, and selective oral tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptor (EGFR) mutations, with notable activity against EGFR exon 20 insertion (Exon20ins) mutations in non-small cell lung cancer (NSCLC).[1][2] Patient-derived organoids (PDOs) have emerged as a pivotal preclinical model, recapitulating the genetic and phenotypic heterogeneity of original tumors, thus offering a robust platform for personalized drug screening.[3][4][5][6][7][8][9] This document provides detailed application notes and protocols for utilizing this compound in patient-derived organoid cultures of NSCLC harboring EGFR Exon20ins mutations.
Mechanism of Action and Rationale for Use in PDOs
EGFR Exon20ins mutations lead to constitutive activation of downstream signaling pathways, including RAS/RAF/MEK/ERK and PI3K/AKT, promoting tumor cell proliferation and survival. This compound is specifically designed to overcome the steric hindrance created by Exon20ins mutations, which confers resistance to earlier-generation EGFR TKIs.[2] It selectively binds to the ATP-binding pocket of the mutant EGFR, inhibiting its kinase activity and downstream signaling.[1] Preclinical studies using cell line models have demonstrated this compound's high potency against various EGFR Exon20ins mutations while maintaining selectivity over wild-type (WT) EGFR, suggesting a favorable therapeutic window.[10] The use of NSCLC PDOs with characterized EGFR Exon20ins mutations provides a clinically relevant in vitro system to validate the efficacy of this compound on a patient-specific basis and to investigate potential resistance mechanisms.
Data Presentation: Preclinical Efficacy of this compound
While specific data on this compound's activity in patient-derived organoids is emerging, preclinical data from cell line models provide a strong rationale for its application in PDO screening. The following tables summarize the half-maximal inhibitory concentration (IC50) values from these studies.
Table 1: Cellular IC50 of this compound on Phosphorylated EGFR
| Cell Line EGFR Mutation Status | pEGFR IC50 Range (nM) | Reference |
| Exon 20 Insertion & other activating mutations | 1 - 22 | [11] |
Table 2: Comparative IC50 Values of this compound
| EGFR Mutation Type | This compound IC50 (nM) | Reference |
| Exon20ins_ASV | 20 | [10] |
| Exon20ins_NPH | 20 | [10] |
| Wild-Type (WT) EGFR | 80 | [10] |
These data highlight this compound's potent and selective inhibition of EGFR with Exon20ins mutations, forming the basis for its evaluation in more complex, patient-relevant PDO models.
Experimental Protocols
The following protocols are adapted from established methods for lung cancer organoid culture and drug screening.
Protocol 1: Establishment of NSCLC Patient-Derived Organoids
-
Tissue Acquisition: Obtain fresh tumor tissue from NSCLC patients with confirmed EGFR Exon20ins mutations under sterile conditions, following institutional ethical guidelines.
-
Tissue Processing:
-
Wash the tissue sample (typically 0.5-1 cm³) with cold PBS supplemented with antibiotics.
-
Mince the tissue into small fragments (<1 mm³) using sterile scalpels.
-
Digest the fragments using a solution containing collagenase and dispase at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the digestion enzymes with media containing fetal bovine serum (FBS).
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells and wash with cold PBS.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel) on ice.
-
Dispense 40-50 µL droplets of the cell-matrix suspension into the center of wells of a pre-warmed 24-well plate.
-
Polymerize the matrix by incubating at 37°C for 15-20 minutes.
-
-
Organoid Culture:
-
Overlay the matrix domes with a specialized lung organoid culture medium.
-
Culture the organoids in a humidified incubator at 37°C and 5% CO₂.
-
Replace the culture medium every 2-3 days.
-
-
Organoid Passaging:
-
When organoids become dense, retrieve them from the matrix using a cell recovery solution.
-
Mechanically dissociate the organoids into smaller fragments.
-
Re-seed the fragments in a fresh basement membrane matrix as described above.
-
Protocol 2: this compound Drug Screening in NSCLC PDOs
-
Organoid Plating for Screening:
-
Harvest established NSCLC organoids and dissociate them into small, uniform fragments.
-
Count the fragments and resuspend them in the basement membrane matrix at a desired density.
-
Seed 10-20 µL of the organoid suspension per well in a 96-well or 384-well plate.
-
Allow the matrix to polymerize at 37°C.
-
Add 100 µL (for 96-well) or 50 µL (for 384-well) of culture medium to each well.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Replace the medium in the organoid plate with the medium containing the different concentrations of this compound.
-
Incubate the plate at 37°C for 72-120 hours.
-
-
Viability Assessment (CellTiter-Glo® 3D Assay):
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of media in each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control wells.
-
Plot the dose-response curves using graphing software (e.g., GraphPad Prism).
-
Calculate the IC50 values to determine the concentration of this compound required to inhibit organoid viability by 50%.
-
Visualizations
Signaling Pathway
Caption: EGFR Exon20ins signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for this compound screening in patient-derived organoids.
Logical Relationship
Caption: Logical flow from PDO model to clinical application.
Conclusion
The combination of this compound's targeted efficacy against EGFR Exon20ins mutations and the patient-relevance of PDO models offers a powerful tool for advancing precision oncology in NSCLC. The protocols and data presented here provide a framework for researchers to effectively utilize this system for drug sensitivity testing, biomarker discovery, and the elucidation of resistance mechanisms. As more data from PDO-based studies become available, the clinical utility of this approach in guiding treatment decisions for patients with challenging EGFR mutations is expected to grow significantly.
References
- 1. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in EGFR exon 20 insertion-mutated non-small cell lung cancer: expanding targeted therapy beyond standard EGFR inhibitors: a correspondence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Relevance of Patient-Derived Organoid of Surgically Resected Lung Cancer as an In Vitro Model for Biomarker and Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lung cancer organoids: models for preclinical research and precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Using patient-derived organoids to predict locally advanced or metastatic lung cancer tumor response: A real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoid Cultures as Preclinical Models of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Will “Sun”-WUKONG, the monkey king, conquer EGFR exon 20 insertion mutation positive non-small cell lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methods for quantifying Sunvozertinib levels in plasma and tissue samples.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of Sunvozertinib (DZD9008) in both plasma and tissue samples. The protocols are based on established bioanalytical techniques, primarily liquid chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for pharmacokinetic and drug metabolism studies.
Signaling Pathway of this compound
This compound is a potent, irreversible, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is specifically designed to target EGFR exon 20 insertion mutations (EGFRexon20ins), which are typically resistant to other EGFR TKIs. By inhibiting the autophosphorylation of the EGFR, this compound blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, thereby inhibiting tumor cell proliferation and survival.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols describe the quantification of this compound in plasma and tissue samples using LC-MS/MS.
Protocol 1: Quantification of this compound in Plasma
This method is adapted from preclinical studies and is suitable for pharmacokinetic analysis.[3]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (IS), tolbutamide (30 ng/mL).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A standard UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., QTRAP5500, Applied Biosystems).[3]
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18).[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Flow Rate: 0.4 - 0.6 mL/min
-
Gradient: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte and IS, and then re-equilibrate to the initial conditions.
-
Injection Volume: 5-10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
3. MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | To be determined | To be determined |
| Tolbutamide (IS) | 271.1 | 155.1 |
Note: The specific MRM transitions for this compound need to be optimized by infusing a standard solution of the compound into the mass spectrometer.
4. Calibration and Quality Control
-
Prepare calibration standards by spiking blank plasma with known concentrations of this compound, covering a range of 1.2 to 1200 ng/mL.[3]
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Analyze two sets of standard curves and QC samples with each batch of study samples to ensure data accuracy and reproducibility.[3]
Protocol 2: Quantification of this compound in Tissue
This protocol provides a general workflow for tissue sample analysis, which requires an additional homogenization step.[5]
1. Tissue Homogenization
-
Excise a representative sample of the tissue of interest.
-
Weigh the tissue sample accurately.
-
Add a suitable homogenization buffer (e.g., phosphate-buffered saline) at a specific ratio (e.g., 1:3 or 1:4 w/v).
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) on ice until a uniform homogenate is obtained.
-
Centrifuge the homogenate to pellet cellular debris.
2. Sample Preparation from Homogenate
-
Use the supernatant from the homogenization step as the sample.
-
Proceed with the protein precipitation method as described in Protocol 1, adjusting the volumes of homogenate and precipitation solvent as needed.
3. LC-MS/MS Analysis
-
Follow the LC-MS/MS conditions as outlined in Protocol 1. The method may require re-optimization to account for potential matrix effects from the tissue homogenate.
Experimental Workflow
The following diagram illustrates the general workflow for the bioanalysis of this compound in plasma and tissue samples.
Caption: General workflow for this compound quantification in biological samples.
Data Presentation
The performance of the bioanalytical method should be evaluated according to regulatory guidelines. Key validation parameters are summarized in the tables below.
Table 1: Plasma Assay Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 1.2 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +8% |
| Recovery (%) | Consistent and reproducible | 85-95% |
| Matrix Effect | IS-normalized factor within 0.85-1.15 | 0.95-1.05 |
| Stability (Freeze-thaw, Short-term, Long-term) | ≤ 15% deviation from nominal concentration | Stable |
Table 2: Tissue Assay Validation Parameters (Hypothetical)
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 5 ng/g |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 13% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -10% to +12% |
| Recovery (%) | Consistent and reproducible | 70-85% |
| Matrix Effect | IS-normalized factor within 0.85-1.15 | 0.90-1.10 |
| Homogenization Efficiency | Consistent recovery across samples | > 90% |
These protocols and validation data provide a robust framework for the accurate and precise quantification of this compound in preclinical and clinical research, supporting further development of this targeted therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a Selective EGFR Inhibitor for Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. payeshdarou.ir [payeshdarou.ir]
- 5. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
Application Notes and Protocols for Flow Cytometry-Based Analysis of Apoptosis and Cell Cycle Arrest Induced by Sunvozertinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sunvozertinib is a potent, irreversible, and selective tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) with exon 20 insertion mutations (EGFRex20ins), a patient population with historically poor responses to traditional EGFR TKIs. By selectively binding to the ATP-binding pocket of mutant EGFR, this compound effectively blocks downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. This inhibition ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells harboring these specific EGFR mutations.
These application notes provide detailed protocols for utilizing flow cytometry to quantify the effects of this compound on apoptosis and cell cycle distribution in cancer cell lines.
Mechanism of Action: this compound-Induced Apoptosis and Cell Cycle Arrest
This compound's targeted inhibition of mutant EGFR leads to a cessation of the downstream signals that promote cell growth and survival. The subsequent induction of apoptosis and cell cycle arrest are key mechanisms of its anti-tumor activity.
Caption: this compound inhibits mutant EGFR, blocking downstream signaling and promoting apoptosis.
Part 1: Analysis of Apoptosis by Annexin V/PI Staining
Principle
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently-labeled Annexin V.[3] Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that stains cells that have lost membrane integrity, characteristic of late apoptotic and necrotic cells.[1][2]
Experimental Workflow
Caption: Workflow for apoptosis analysis using Annexin V/PI staining and flow cytometry.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells of interest (e.g., NSCLC cell line with EGFRex20ins)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
FITC Annexin V
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound and/or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains floating apoptotic cells.
-
Wash adherent cells with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected medium from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[1]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation and Presentation
The flow cytometry data will yield four distinct cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Table 1: Representative Data for Apoptosis Induction by an EGFR Inhibitor
Note: The following data is illustrative of expected results from an EGFR inhibitor and is not specific to this compound, as such quantitative preclinical data is not publicly available.
| Treatment (48h) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 90.5 ± 2.1 | 4.2 ± 0.8 | 5.3 ± 1.3 |
| This compound (Low Conc.) | 65.3 ± 3.5 | 18.9 ± 2.4 | 15.8 ± 1.9 |
| This compound (High Conc.) | 30.1 ± 4.2 | 45.6 ± 3.8 | 24.3 ± 2.7 |
Part 2: Analysis of Cell Cycle Arrest by Propidium Iodide Staining
Principle
Propidium Iodide (PI) is a stoichiometric DNA-binding dye that is commonly used for cell cycle analysis.[4] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[5] By analyzing the DNA content of a population of cells, one can distinguish cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[4] This method requires cell fixation to permeabilize the cell membrane for PI to enter and stain the nuclear DNA.[5][6]
Experimental Workflow
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Protocol: Cell Cycle Analysis with Propidium Iodide
Materials:
-
Cells of interest treated with this compound as described previously.
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash cells as described in the apoptosis protocol.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
-
Fixation:
-
While gently vortexing, add the cell suspension dropwise to 4 mL of ice-cold 70% ethanol.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks after fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Use a doublet discrimination gate to exclude cell aggregates from the analysis.
-
Acquire data for at least 20,000 events per sample.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Data Interpretation and Presentation
The analysis will provide the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase is indicative of cell cycle arrest at that checkpoint.
Table 2: Representative Data for Cell Cycle Arrest Induced by an EGFR Inhibitor
Note: The following data is illustrative of expected results from an EGFR inhibitor and is not specific to this compound, as such quantitative preclinical data is not publicly available.
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 ± 2.8 | 28.4 ± 1.9 | 16.4 ± 1.5 |
| This compound (Low Conc.) | 68.9 ± 3.1 | 15.7 ± 2.2 | 15.4 ± 1.8 |
| This compound (High Conc.) | 79.5 ± 3.9 | 8.1 ± 1.5 | 12.4 ± 2.1 |
Conclusion
The protocols outlined in these application notes provide a robust framework for quantifying the effects of this compound on apoptosis and cell cycle progression in cancer cells. These flow cytometry-based assays are essential tools for preclinical evaluation, mechanism of action studies, and the overall development of targeted cancer therapies like this compound. The ability to generate quantitative data on these key cellular processes allows for a thorough understanding of the drug's efficacy and cellular impact.
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Targeting EGFR Exon 20 Insertions in NSCLC: Recent Advances and Clinical Updates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Sunvozertinib solubility issues in common laboratory solvents.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sunvozertinib. This guide directly addresses common solubility issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: The solubility of this compound can vary slightly depending on the supplier and the purity of the compound. However, based on available data, the approximate solubilities in common laboratory solvents are summarized below.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 50 - 100 | 85.6 - 171.2 | Hygroscopic DMSO can significantly reduce solubility; always use fresh, anhydrous DMSO.[1][2] Sonication and gentle warming (to 80°C) can aid dissolution.[1] |
| Ethanol | 6 - 25 | 10.27 - 42.8 | To prepare aqueous solutions, it is recommended to first dissolve this compound in ethanol. |
| Water | Insoluble | - | This compound is practically insoluble in aqueous buffers alone. |
| In Vivo Formulation | 2 | 3.42 | A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Solvents should be added sequentially with sonication.[3] |
Q2: I am seeing lower solubility in DMSO than what is reported. What could be the issue?
A2: Discrepancies in DMSO solubility can arise from a few factors:
-
DMSO Quality: Dimethyl sulfoxide (DMSO) is highly hygroscopic, meaning it readily absorbs moisture from the air. "Wet" DMSO will have a significantly lower solvating power for many organic compounds, including this compound.[1][2] Always use fresh, anhydrous, research-grade DMSO from a recently opened bottle.
-
Compound Purity: While research-grade compounds are typically of high purity, variations between batches or suppliers can occur.
-
Temperature: Solubility is temperature-dependent. Ensure your solvent is at room temperature or gently warm it as recommended.
-
Dissolution Technique: Incomplete dissolution can be mistaken for low solubility. Ensure you are using appropriate techniques such as vortexing, sonication, or gentle heating to aid dissolution.
Q3: Can I prepare a stock solution of this compound in an aqueous buffer?
A3: No, this compound is poorly soluble in water and aqueous buffers.[2][4] To prepare a working solution in a buffer (e.g., PBS), you must first dissolve the compound in an organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock can then be serially diluted into your aqueous experimental medium. Be aware that diluting a concentrated organic stock into an aqueous buffer can sometimes cause the compound to precipitate out of solution if its final concentration exceeds its aqueous solubility limit.
Q4: My this compound solution appears cloudy or has precipitated after dilution. What should I do?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. Here are some troubleshooting steps:
-
Reduce Final Concentration: The most likely reason for precipitation is that the final concentration of this compound in your aqueous medium is too high. Try lowering the final concentration.
-
Increase Organic Solvent in Final Solution: While not always possible depending on your experimental constraints, increasing the percentage of the organic solvent (e.g., DMSO, ethanol) in the final working solution can help maintain solubility. However, be mindful of the tolerance of your cell lines or assay to the solvent.
-
Use a Surfactant: For in vivo formulations, surfactants like Tween 80 are used to improve solubility and stability.[3] For in vitro assays, a low concentration of a non-ionic surfactant might be compatible, but this needs to be validated for your specific experiment.
-
Sonication: Briefly sonicating the final diluted solution can sometimes help redissolve fine precipitates.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 584.09 g/mol ), you would need 5.84 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37-80°C can also be applied if necessary.[1]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture absorption.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Troubleshooting Workflow & Signaling Pathway
Troubleshooting this compound Solubility Issues
Caption: A troubleshooting workflow for addressing this compound solubility issues.
This compound Mechanism of Action: Inhibition of EGFR/HER2 Signaling
This compound is a kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), particularly in cancers with EGFR exon 20 insertion mutations.[5][6][7] By inhibiting these receptors, this compound blocks downstream signaling pathways that are crucial for cell proliferation and survival.
Caption: Simplified signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. (S)-Sunvozertinib | HER | EGFR | TargetMol [targetmol.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Zegfrovy (this compound Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. digital-assets.wellmark.com [digital-assets.wellmark.com]
- 7. abmole.com [abmole.com]
Strategies to minimize Sunvozertinib degradation during long-term experiments.
This technical support center provides guidance on strategies to minimize the degradation of Sunvozertinib during long-term experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The solid (powder) form of this compound should be stored at -20°C for long-term stability, as recommended by suppliers. For shorter periods, storage at controlled room temperature (20°C to 25°C, or 68°F to 77°F) is also acceptable for the tablet formulation.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q3: How should I store this compound stock solutions in DMSO?
A3: For long-term storage, it is recommended to aliquot the DMSO stock solution into small, single-use volumes and store them at -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can accelerate compound degradation. Some suppliers advise against long-term storage of solutions and recommend using them as soon as possible after preparation.[2]
Q4: How do I prepare aqueous working solutions of this compound for in vitro experiments?
A4: To prepare aqueous working solutions, dilute the DMSO stock solution with your cell culture medium or experimental buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity. Due to the potential for precipitation and degradation in aqueous solutions, it is best practice to prepare these working solutions fresh for each experiment.
Q5: Is this compound sensitive to light?
Q6: At what temperature should I conduct my long-term cell culture experiments with this compound?
A6: Most cell culture experiments are conducted at 37°C. While there is no specific data on the thermal degradation of this compound at this temperature in cell culture media, it is a critical factor to consider. To minimize potential degradation, it is advisable to refresh the media with freshly prepared this compound at regular intervals, depending on the duration of your experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Loss of drug activity over time in a multi-day or multi-week experiment. | Degradation of this compound in the aqueous cell culture medium at 37°C. | 1. Replenish the media: Replace the cell culture medium with freshly prepared this compound-containing medium every 24-48 hours. 2. Lower the incubation temperature: If experimentally feasible, consider if a slightly lower incubation temperature could be used without compromising the biological system. 3. Perform a time-course experiment: To determine the rate of degradation in your specific experimental setup, you can sample the medium at different time points and analyze the concentration of active this compound using a validated analytical method such as HPLC. |
| Precipitation of this compound in the cell culture medium. | The aqueous solubility of this compound might be limited, especially at higher concentrations. The presence of proteins in the serum of the cell culture medium can also affect solubility. | 1. Check the final DMSO concentration: Ensure the final DMSO concentration is as low as possible (ideally <0.1%) to maintain solubility. 2. Prepare fresh dilutions: Prepare the final working solution immediately before adding it to the cell culture. 3. Use a solubilizing agent: For in vivo preparations, formulations with PEG300 and Tween 80 have been noted. While not standard for in vitro work, exploring biocompatible solubilizers could be an option for specific assay conditions. 4. Visually inspect for precipitates: Before adding the medium to your cells, visually inspect the solution for any signs of precipitation. |
| Inconsistent experimental results between batches of this compound. | Improper storage or handling of the stock solution leading to degradation. | 1. Aliquot stock solutions: Prepare single-use aliquots of your DMSO stock solution to avoid multiple freeze-thaw cycles. 2. Use fresh DMSO: Ensure the DMSO used for solubilization is of high quality and anhydrous, as moisture can contribute to compound degradation. 3. Re-qualify old stock solutions: If a stock solution has been stored for an extended period, it is advisable to verify its concentration and purity using an analytical method before use. |
| Potential for oxidative degradation. | Although this compound has been chemically optimized to reduce oxidative liability, oxidation can still be a slow degradation pathway for many small molecules. | 1. Use high-quality, fresh cell culture media: Older media may have higher levels of reactive oxygen species. 2. Minimize exposure to air: When preparing solutions, try to minimize the headspace in your storage vials. 3. Consider antioxidants: If compatible with your experimental system, the addition of a mild, biocompatible antioxidant could be explored, though this should be carefully validated to ensure it does not interfere with your assay. |
Experimental Protocols & Workflows
To ensure the stability and consistent performance of this compound in your long-term experiments, a well-defined workflow is essential.
Signaling Pathway
This compound is an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), targeting various mutations including EGFR exon 20 insertions. By blocking the tyrosine kinase activity of EGFR, it inhibits downstream signaling pathways that are crucial for cancer cell proliferation and survival.
References
Interpreting anomalous or unexpected results in Sunvozertinib functional assays.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering anomalous or unexpected results in functional assays with Sunvozertinib. This compound is a potent, irreversible, and selective tyrosine kinase inhibitor (TKI) targeting epidermal growth factor receptor (EGFR) exon 20 insertion (exon20ins) mutations.[1][2][3][4] While a powerful research tool, in vitro and cell-based assays with this compound can sometimes yield complex results. This guide is designed to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound in a cell viability assay is significantly higher than the published data. What are the potential causes?
A1: Discrepancies in IC50 values are a common issue and can arise from several factors:
-
Cell Line Integrity: Ensure your cell line has been recently authenticated and is free from contamination. Genetic drift in cell lines over multiple passages can alter their sensitivity to inhibitors.
-
Specific Exon 20 Insertion Variant: There are many different EGFR exon 20 insertion mutations, and their sensitivity to inhibitors can vary.[5][6] Confirm the specific mutation in your cell line and compare your results to data from cell lines with the same mutation.
-
Assay-Specific Parameters: The specifics of your cell viability assay, such as cell seeding density, incubation time with this compound, and the type of assay used (e.g., MTT, CellTiter-Glo), can all influence the outcome.
-
Compound Integrity: Verify the purity and concentration of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.
Q2: I'm observing a biphasic or "bell-shaped" dose-response curve in my cell proliferation assay. At high concentrations, the inhibitory effect of this compound appears to decrease. Why is this happening?
A2: Biphasic dose-response curves are a known phenomenon in pharmacology and can be caused by several factors:[7][8][9][10]
-
Off-Target Effects: At very high concentrations, small molecule inhibitors may interact with unintended molecular targets, which could paradoxically promote cell survival or interfere with the primary inhibitory mechanism.[7]
-
Activation of Compensatory Pathways: High concentrations of an EGFR inhibitor might trigger cellular stress responses or feedback loops that activate alternative survival pathways, counteracting the effect of EGFR inhibition.[10]
-
Experimental Artifacts: The compound may precipitate out of solution at high concentrations, leading to an inaccurate assessment of its effect. Additionally, some viability assay reagents can be affected by high concentrations of a test compound.
Q3: In my Western blot analysis, I don't see a significant decrease in phosphorylated ERK (p-ERK) or AKT (p-AKT) even though EGFR phosphorylation is inhibited. What could be the reason?
A3: This could indicate the activation of bypass signaling pathways.
-
Feedback Activation: Inhibition of the primary EGFR pathway can sometimes lead to the activation of other receptor tyrosine kinases (e.g., HER2, MET) that can then signal through the same downstream pathways like PI3K/AKT and RAS/MAPK.[3]
-
Cell Line Specificity: The signaling network of your chosen cell line may have inherent redundancies or alternative pathways that maintain ERK and AKT activation in the absence of EGFR signaling.
-
Incomplete Inhibition: It's also possible that the concentration or duration of this compound treatment was insufficient to completely block downstream signaling, even if a reduction in p-EGFR is observed.
Q4: My p-EGFR ELISA is showing unexpectedly low signal at high this compound concentrations, even lower than the baseline. Is this a reliable result?
A4: This could be an experimental artifact known as the "hook effect" or prozone effect.[11][12][13][14][15] This is particularly relevant for sandwich ELISA formats. At very high concentrations of the analyte (in this case, p-EGFR), both the capture and detection antibodies become saturated, preventing the formation of the "sandwich" complex and leading to a paradoxical decrease in the signal. To mitigate this, it is advisable to test a wider range of dilutions of your cell lysate.
Troubleshooting Guides
Anomalous IC50 Values in Cell Viability Assays
| Observed Problem | Potential Cause | Recommended Action |
| Higher than expected IC50 | Cell line misidentification or genetic drift. | Authenticate your cell line (e.g., by STR profiling). Use low-passage number cells. |
| Suboptimal assay conditions. | Optimize cell seeding density and incubation time. Ensure the assay is in the linear range. | |
| Compound degradation. | Prepare fresh dilutions of this compound from a new stock aliquot. | |
| Poor curve fit or high variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Compound precipitation. | Visually inspect wells with the highest concentrations for any precipitate. |
Unexpected Western Blot Results for Downstream Signaling
| Observed Problem | Potential Cause | Recommended Action |
| No change in p-AKT/p-ERK despite p-EGFR inhibition | Activation of bypass pathways. | Investigate the phosphorylation status of other relevant receptor tyrosine kinases (e.g., HER2, MET). |
| Insufficient treatment time or concentration. | Perform a time-course and dose-response experiment for this compound treatment. | |
| Weak or no signal for phosphorylated proteins | Poor antibody quality. | Validate your primary antibodies using positive and negative controls. |
| Inefficient protein extraction or transfer. | Ensure the use of phosphatase inhibitors in your lysis buffer and optimize transfer conditions. |
Data Presentation
This compound Activity in EGFR Exon 20 Insertion Mutant Cell Lines
| Cell Line | EGFR Mutation | p-EGFR IC50 (nmol/L)[1][16] |
| Ba/F3 | D770_N771insSVD | 6 |
| Ba/F3 | V769_D770insASV | 40 |
| Ba/F3 | H773_V774insNPH | 13 |
| Ba/F3 | A767_V769dupASV | 38 |
| A431 | Wild-type EGFR | 58 |
Data is representative and may vary based on experimental conditions.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Experimental Protocols
Cellular p-EGFR Inhibition Assay
This protocol is adapted from methodologies used to assess the cellular activity of this compound.[1][16]
-
Cell Seeding: Plate cells harboring EGFR exon 20 insertion mutations (e.g., Ba/F3 engineered lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 4 hours at 37°C. For wild-type EGFR cell lines (e.g., A431), after the 4-hour treatment, stimulate the cells with 100 ng/mL of recombinant human EGF for 10 minutes before lysis.[1][16]
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add lysis buffer containing protease and phosphatase inhibitors to each well and incubate on ice.
-
Detection: The concentration of phosphorylated EGFR (e.g., at Tyr1068) in the cell lysates can be determined using a sandwich ELISA kit or other immunoassays according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve and calculate the IC50 value using appropriate software.
Cell Viability (MTT) Assay
This is a general protocol for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not lead to confluence by the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Downstream Signaling Molecules
This protocol outlines the steps to assess the phosphorylation status of key downstream signaling proteins.
-
Cell Culture and Treatment: Seed cells and treat with various concentrations of this compound for a specified duration (e.g., 2-24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
References
- 1. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 5. Response heterogeneity of EGFR and HER2 exon 20 insertions to covalent EGFR and HER2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR exon 20 insertion mutations and ERBB2 mutations in lung cancer: a narrative review on approved targeted therapies from oral kinase inhibitors to antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 9. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Off-Target Effects of Sunvozertinib
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of Sunvozertinib in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (DZD9008) is an oral, potent, and irreversible tyrosine kinase inhibitor (TKI).[1][2][3][4] It is specifically designed to target epidermal growth factor receptor (EGFR) with exon 20 insertion mutations (EGFRexon20ins).[1][2][3][4] It also shows activity against other EGFR mutations, including sensitizing mutations and the T790M resistance mutation, as well as HER2 exon 20 insertions.[1][3]
Q2: this compound is described as a "selective" EGFR inhibitor. Does it have any known off-targets?
While this compound is highly selective for mutant EGFR, like most kinase inhibitors that target the conserved ATP-binding pocket, it can exhibit off-target activity, particularly at higher concentrations. A kinome scan of 117 recombinant human kinases showed that at a concentration of 1 µmol/L, this compound inhibited 15 kinases by more than 50%.[1][3] Besides EGFR and HER2/4, one of the notable off-target kinases is Bruton's tyrosine kinase (BTK).[1][3][5]
Q3: I am observing a phenotype in my cell line (e.g., unexpected toxicity, altered morphology) that doesn't seem consistent with EGFR inhibition. Could this be an off-target effect?
Yes, an unexpected phenotype is a common indicator of potential off-target effects.[6] While on-target toxicities like rash and diarrhea are known from clinical data, unexpected cellular responses could be due to the inhibition of other kinases.[1][2][6] It is crucial to perform experiments to distinguish between on-target and off-target-driven phenotypes.
Q4: How can I confirm that the phenotype I'm observing is a direct result of on-target EGFR inhibition?
There are several experimental strategies to validate on-target effects:
-
Use a Structurally Different Inhibitor: Treat your cells with another EGFR exon20ins inhibitor that has a different chemical structure. If you observe the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockout/Knockdown: Use CRISPR/Cas9 or siRNA to eliminate or reduce the expression of EGFR in your cells. If the resulting phenotype mimics the effect of this compound treatment, it strongly suggests an on-target mechanism.
-
Rescue Experiment: If possible, introduce a this compound-resistant mutant of EGFR into your cells. If this reverses the phenotype caused by the drug, it confirms the effect is on-target.
Q5: What is the recommended concentration range for using this compound in cellular assays to minimize off-target effects?
To minimize off-target effects, it is recommended to use the lowest concentration of this compound that elicits the desired on-target effect (e.g., inhibition of EGFR phosphorylation). A dose-response experiment is essential to determine the optimal concentration for your specific cell line and endpoint. Cellular IC50 values for inhibiting phosphorylation of EGFR exon20ins mutants are reported to be in the range of 6 to 40 nmol/L.[1][3] Concentrations significantly above this range are more likely to engage off-target kinases.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with this compound.
Problem 1: High cell toxicity is observed at concentrations expected to be effective for on-target inhibition.
| Possible Cause | Recommended Solution |
| Off-target kinase inhibition | 1. Lower the concentration: Perform a detailed dose-response curve to find the minimal effective concentration. 2. Investigate known off-targets: Based on kinome profiling data, assess the activity of pathways downstream of potential off-targets like BTK. 3. Use orthogonal approaches: Confirm the phenotype with a structurally different EGFR inhibitor or by using CRISPR/Cas9 to knock out EGFR. |
| Solvent toxicity | 1. Check DMSO concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level (typically <0.1%).[6] |
| Cell line sensitivity | 1. Characterize your cell line: Ensure your cell line's viability is not compromised by factors other than the intended drug effect. |
Problem 2: The observed phenotype does not match the known function of EGFR.
| Possible Cause | Recommended Solution |
| Dominant off-target effect | 1. Validate on-target engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to EGFR in your cells at the concentrations used. 2. Profile off-target pathways: Use Western blotting to check the phosphorylation status of key proteins in pathways regulated by known off-targets (e.g., BTK signaling). 3. Perform a rescue experiment: Introduce a drug-resistant EGFR mutant to see if the phenotype is reversed. |
| Incomplete understanding of EGFR biology in your model | 1. Consult literature: Review the known roles of EGFR in your specific cell type or context. |
| Activation of compensatory signaling pathways | 1. Perform phosphoproteomics: A global phosphoproteomic analysis can provide an unbiased view of all signaling pathways affected by this compound treatment, revealing both on-target and off-target effects, as well as any compensatory signaling. |
Problem 3: Inconsistent results between biochemical assays (on purified kinases) and cell-based assays.
| Possible Cause | Recommended Solution |
| High intracellular ATP concentration | 1. ATP competition: this compound is an ATP-competitive inhibitor. The high concentration of ATP in cells (mM range) can compete with the inhibitor, leading to a lower apparent potency in cellular assays compared to biochemical assays, which are often performed at lower ATP concentrations. This is an expected result. |
| Poor cell permeability | 1. Assess cellular uptake: While this compound is designed to be cell-permeable, issues with uptake can occur in certain cell lines. |
| Drug efflux pumps | 1. Use efflux pump inhibitors: Co-incubate cells with known inhibitors of efflux pumps (e.g., verapamil for P-glycoprotein) to see if the potency of this compound increases. |
Data Presentation
The following table summarizes the in-vitro kinase inhibitory profile of this compound. This data is crucial for understanding its selectivity and potential off-targets.
Table 1: Kinase Selectivity Profile of this compound [1][3]
| Kinase | % Inhibition at 1 µmol/L | IC50 (nmol/L) | Notes |
| EGFR (Wild-Type) | >50% | <250 | On-target family |
| EGFR (T790M) | >50% | <150 | On-target family |
| HER2 | >50% | Not specified | On-target family |
| HER4 | >50% | Not specified | On-target family |
| BTK | >50% | <250 | Potential off-target |
| Other 10 kinases | >50% | Not specified | Potential off-targets |
Data is derived from a screen of 117 recombinant human kinases.
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Pathway Inhibition
This protocol allows for the assessment of this compound's on-target activity by measuring the phosphorylation status of EGFR and its downstream effectors, such as AKT and ERK.
Materials:
-
Cell line of interest (e.g., NCI-H1975 for EGFR T790M)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
EGF (Epidermal Growth Factor)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane and transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve cells for 12-24 hours if necessary.
-
Treat cells with a dose range of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO vehicle control for 2-4 hours.
-
Stimulate cells with 50 ng/mL EGF for 15 minutes before harvesting to induce EGFR phosphorylation.
-
-
Cell Lysis:
-
Place plates on ice, aspirate the medium, and wash cells twice with ice-cold PBS.[7]
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[7]
-
Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a membrane.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL reagent to visualize bands.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
Protocol 2: CRISPR/Cas9-Mediated Knockout of EGFR for Target Validation
This protocol provides a general workflow for knocking out the EGFR gene to validate that a this compound-induced phenotype is on-target.
Materials:
-
Cancer cell line of interest
-
CRISPR/Cas9 plasmid system (e.g., pX459 containing Cas9 and a puromycin resistance gene)
-
Validated guide RNA (gRNA) sequences targeting EGFR
-
Transfection reagent
-
Puromycin
-
Genomic DNA extraction kit
-
PCR primers flanking the gRNA target site
-
T7 Endonuclease I or Sanger sequencing for validation
Procedure:
-
gRNA Design and Cloning:
-
Design and clone two or more gRNAs targeting an early exon of EGFR into the CRISPR/Cas9 vector.
-
-
Transfection:
-
Transfect the EGFR-targeting CRISPR plasmid into your cells using a suitable transfection reagent. Include a non-targeting gRNA control.
-
-
Selection:
-
48 hours post-transfection, begin selection with puromycin to enrich for transfected cells. The optimal concentration should be determined beforehand with a kill curve.
-
-
Single-Cell Cloning:
-
After selection, generate monoclonal cell lines by seeding the surviving cells at a very low density (e.g., by limiting dilution) in 96-well plates.[10]
-
-
Validation of Knockout:
-
Expand the monoclonal colonies.
-
Extract genomic DNA and perform PCR to amplify the targeted region.
-
Use the T7 Endonuclease I assay or Sanger sequencing to screen for clones with insertions or deletions (indels) that result in a frameshift mutation.[11]
-
Confirm the absence of EGFR protein expression by Western blot.
-
-
Phenotypic Analysis:
-
Treat the validated EGFR knockout cells and control cells with this compound and assess if the phenotype of interest is recapitulated in the knockout cells (in the absence of the drug) and if the drug has any effect on the knockout cells.
-
Visualizations
Caption: On-target effect of this compound on the EGFR signaling pathway.
Caption: Logical workflow for validating on-target vs. off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a Selective EGFR Inhibitor for Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: Brief Review of its R&D progress and the clinical outcome in 2023 ESMO [synapse.patsnap.com]
- 4. Genetic biomarker study of this compound for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. genemedi.net [genemedi.net]
Technical Support Center: Improving Reproducibility of In Vivo Efficacy Studies with Sunvozertinib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of in vivo efficacy studies with Sunvozertinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as DZD9008) is an oral, potent, and irreversible tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target epidermal growth factor receptor (EGFR) with exon 20 insertion (exon20ins) mutations, as well as other EGFR mutations like sensitizing, T790M, and uncommon mutations, while showing weaker activity against wild-type EGFR.[1][3] By binding to the ATP-binding pocket of the mutant EGFR, this compound blocks the downstream signaling pathways, such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, that are crucial for cell proliferation and survival, thereby inhibiting tumor growth.
Q2: What are the recommended in vivo models for testing this compound's efficacy?
A2: Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are suitable for evaluating the in vivo efficacy of this compound.[1][3] PDX models with confirmed EGFR exon 20 insertion mutations, such as LU0387 (EGFRexon20ins 773_NPH) and LU3075 (EGFRexon20ins 772_DNP), have been successfully used.[1] Transgenic mouse models expressing EGFR exon 20 insertion mutations are also valuable tools.[1] For studies involving the tumor microenvironment and immunotherapy combinations, humanized mouse models co-engrafted with human tumors and immune system components can be considered.[4][5][6][7]
Q3: What is a typical starting dose and administration route for this compound in mice?
A3: In preclinical xenograft models, this compound has shown anti-tumor efficacy in a dose-dependent manner, with tumor regression observed at doses of ≥25 mg/kg administered orally (twice daily).[1] The recommended route of administration for preclinical studies is oral gavage.
Q4: What are the common adverse events observed with this compound in preclinical models and how can they be managed?
A4: Consistent with its mechanism of action as an EGFR inhibitor, the most common treatment-related adverse events are diarrhea and skin rash.[1][8] Careful monitoring of animal body weight and clinical signs is crucial. For mild to moderate diarrhea, supportive care, including ensuring adequate hydration, is important.[9][10][11] Prophylactic use of alcohol-free emollient creams can help manage skin rash.[12] If severe toxicity is observed, dose reduction or temporary discontinuation of treatment may be necessary.[10]
Troubleshooting Guide
Issue 1: High variability or lack of tumor growth in control group
-
Question: My control group tumors are not growing consistently, or are regressing. What could be the cause?
-
Answer:
-
Cell Line Health: Ensure the cancer cell line used for implantation is healthy, in a logarithmic growth phase, and has a low passage number. Genetic drift in cell lines can affect their tumorigenicity.
-
Implantation Technique: Standardize the subcutaneous injection technique, including the number of cells, injection volume, and the use of Matrigel. Inconsistent implantation can lead to variable tumor take rates and growth.
-
Animal Health: The immune status and overall health of the mice are critical. Use immunocompromised mice (e.g., BALB/c nude, NOD/SCID) and ensure they are free from infections that could affect tumor growth.[2][13]
-
Cell Line Specifics: Some cell lines, like NCI-H226, have been reported to have inconsistent growth in xenograft models.[14] It's important to select a cell line with robust and reproducible in vivo growth characteristics.
-
Issue 2: Inconsistent anti-tumor efficacy of this compound
-
Question: I am observing variable or lower-than-expected tumor growth inhibition with this compound. What should I check?
-
Answer:
-
Drug Formulation and Administration:
-
Formulation: this compound is poorly soluble in water. Ensure it is properly formulated for oral gavage. A common vehicle for similar compounds is a suspension in 0.5% methylcellulose with 0.2% Tween® 80.[15] Always prepare the formulation fresh or validate its stability if stored.
-
Administration: Ensure accurate and consistent oral gavage technique to deliver the correct dose.
-
-
Target Expression: Verify the expression and phosphorylation status of EGFR exon 20 insertion mutations in your xenograft model. Low target expression will lead to a reduced response.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): If inconsistent efficacy persists, consider conducting a pilot PK/PD study to correlate plasma drug concentration with target inhibition (pEGFR) in the tumor tissue.[1]
-
Animal Model: The tumor microenvironment can influence drug efficacy. The choice of xenograft model (CDX vs. PDX) and the specific cell line can impact the outcome.[2]
-
Issue 3: Unexpected toxicity or adverse events in treated animals
-
Question: My mice are experiencing significant weight loss, severe diarrhea, or skin lesions after this compound treatment. How should I manage this?
-
Answer:
-
Dose-ranging study: If you haven't already, perform a maximum tolerated dose (MTD) study to determine the optimal therapeutic dose with a manageable safety profile in your specific animal model.
-
Supportive Care:
-
Diarrhea: Provide supportive care to manage diarrhea, such as ensuring access to hydration and monitoring for dehydration. Anti-diarrheal medications like loperamide may be considered, but their use should be carefully evaluated and approved by your institution's animal care and use committee.[9][11]
-
Skin Rash: Apply alcohol-free emollient creams to affected areas to soothe the skin.[12]
-
-
Dose Modification: If severe toxicity is observed, consider reducing the dose or adjusting the dosing schedule (e.g., from twice daily to once daily, or intermittent dosing).[10]
-
Data Presentation
Table 1: Preclinical In Vivo Efficacy of this compound in Xenograft Models
| Model | Mutation | Dose (mg/kg, oral, b.i.d.) | Outcome | Reference |
| LU0387 PDX | EGFRexon20ins 773_NPH | ≥25 | Tumor Regression | [1] |
| LU3075 PDX | EGFRexon20ins 772_DNP | ≥25 | Tumor Regression | [1] |
| A431 CDX | Wild-type EGFR | 25 | No Tumor Regression | [1] |
| luci-H1975 BM | T790M | 25 or 50 | Profound Tumor Regression | [1] |
Table 2: Clinical Efficacy of this compound in NSCLC Patients with EGFR Exon 20 Insertion Mutations (WU-KONG Series)
| Study | Treatment Line | Dose (mg, oral, once daily) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| WU-KONG6 | ≥2nd line | 300 | 60.8% | 9.7 months | [16] |
| WU-KONG1 Part B | Relapsed/Refractory | 200 | 54.3% | Not yet met (at 5.5 mo follow-up) | [17] |
Experimental Protocols
Protocol: General Procedure for a this compound In Vivo Efficacy Study using a Xenograft Model
-
Cell Culture: Culture human NSCLC cells with a confirmed EGFR exon 20 insertion mutation in the recommended medium until they reach 70-80% confluency.
-
Cell Preparation for Implantation: Harvest cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare the vehicle control (e.g., 0.5% methylcellulose with 0.2% Tween® 80 in sterile water).
-
Prepare the this compound formulation by suspending the required amount of compound in the vehicle to achieve the desired concentration for dosing.
-
Administer the vehicle or this compound solution orally via gavage at the predetermined dose and schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any clinical signs of toxicity, such as diarrhea, skin rash, and changes in behavior.
-
-
Endpoint and Tissue Collection: At the end of the study (defined by tumor volume endpoint or a predetermined time point), euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot for pEGFR) or histological examination.
Visualizations
References
- 1. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. oncodesign.com [oncodesign.com]
- 5. Humanized Mouse Models for Immuno-Oncology Research: A Review and Implications in Lung Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Humanized mouse xenograft models: narrowing the tumor-microenvironment gap - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Selective EGFR Inhibitor for Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Management of diarrhea induced by EGFR-TKIs in advanced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Dizal Reveals New Findings from Biomarker Analysis, Highlighting this compound as an Effective Treatment for Non-small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations [prnewswire.com]
- 17. targetedonc.com [targetedonc.com]
Technical Support Center: Overcoming Acquired Resistance to Sunvozertinib in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Sunvozertinib in preclinical models of non-small cell lung cancer (NSCLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My NSCLC cell line, initially sensitive to this compound, has developed resistance. What are the likely mechanisms?
A1: Acquired resistance to this compound in preclinical models is primarily associated with on-target EGFR-dependent mechanisms. The most commonly identified mechanism is the acquisition of a secondary mutation in the EGFR gene, specifically the C797S mutation .[1] This mutation is located at the covalent binding site of this compound, preventing the drug from effectively inhibiting the EGFR kinase activity.
Off-target, EGFR-independent mechanisms may also contribute to resistance. These can include the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite EGFR inhibition. One such implicated pathway is the JAK/STAT signaling cascade.[1]
Q2: How can I confirm if my resistant cell line has the EGFR C797S mutation?
A2: Several molecular biology techniques can be used to detect the EGFR C797S mutation. We recommend using one of the following methods:
-
Droplet Digital PCR (ddPCR): This is a highly sensitive and quantitative method for detecting rare mutations in a mixed population of cells.[2][3][4] It can accurately quantify the allele frequency of the C797S mutation.
-
Next-Generation Sequencing (NGS): NGS provides a comprehensive view of the genomic landscape of your resistant cells and can identify the C797S mutation as well as other potential resistance-conferring alterations.
-
Sanger Sequencing: While less sensitive than ddPCR or NGS, Sanger sequencing can be a cost-effective method for confirming the presence of the C797S mutation if the resistant cell population is relatively homogeneous.
A detailed protocol for ddPCR-based detection of the C797S mutation is provided in the "Experimental Protocols" section.
Q3: My resistant cells have the EGFR C797S mutation. What are the potential strategies to overcome this resistance in my preclinical model?
A3: Preclinical studies have shown that a combination therapy approach can be effective in overcoming this compound resistance mediated by the EGFR C797S mutation. A promising strategy involves the combination of a JAK1 inhibitor, such as Golidocitinib, with standard chemotherapy (e.g., platinum-based) .[1] This combination has demonstrated encouraging anti-tumor activity in xenograft models established with cells harboring both an EGFR exon 20 insertion and the C797S mutation.[5]
Q4: How do I establish a this compound-resistant cell line in my laboratory?
A4: A common and effective method for generating drug-resistant cell lines is through a stepwise dose-escalation procedure .[5][6][7][8][9] This involves chronically exposing the parental, sensitive cell line to gradually increasing concentrations of this compound over a prolonged period. This method mimics the clinical development of acquired resistance. A detailed protocol for this procedure is available in the "Experimental Protocols" section.
Q5: I am not observing the expected resistance phenotype after prolonged treatment with this compound. What could be the issue?
A5: Several factors could contribute to the difficulty in establishing a resistant cell line:
-
Initial Drug Concentration: The starting concentration of this compound should be around the IC20-IC50 of the parental cell line. Too high a concentration may lead to excessive cell death, while too low a concentration may not provide sufficient selective pressure.
-
Dose Escalation Rate: The increments in drug concentration should be gradual (e.g., 1.5 to 2-fold increases). A rapid increase in concentration can lead to widespread cell death before resistance mechanisms can develop.
-
Cell Line Heterogeneity: The parental cell line may have a low frequency of pre-existing cells with the potential to develop resistance.
-
Duration of Treatment: The development of resistance is a long-term process and can take several months.
Q6: How can I assess the efficacy of a combination therapy in my this compound-resistant model?
A6: The efficacy of a combination therapy can be evaluated using both in vitro and in vivo models.
-
In Vitro: Cell viability assays (e.g., MTT or CTG) can be used to determine the IC50 values of the single agents and the combination. A synergistic effect can be determined by calculating the combination index (CI). Western blotting can be used to assess the impact of the combination therapy on downstream signaling pathways (e.g., p-EGFR, p-STAT).
-
In Vivo: A xenograft model using your this compound-resistant cell line can be established in immunocompromised mice. The anti-tumor activity of the combination therapy can be assessed by measuring tumor volume over time. A detailed protocol for establishing a xenograft model is provided in the "Experimental Protocols" section.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound resistance.
Table 1: In Vitro Efficacy of this compound in Sensitive and Resistant NSCLC Cell Lines
| Cell Line Model | EGFR Mutation Status | This compound IC50 (nM) | Fold Resistance |
| Ba/F3 | EGFR exon20ins SVD | 8.5 | - |
| Ba/F3 | EGFR exon20ins SVD + C797S | > 1000 | > 117 |
Data adapted from preclinical studies. IC50 values can vary based on experimental conditions.
Table 2: Efficacy of Combination Therapy in a this compound-Resistant Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| Golidocitinib | 35 |
| Chemotherapy | 55 |
| Golidocitinib + Chemotherapy | 85 |
Data represents the percentage of tumor growth inhibition compared to the vehicle control group in a xenograft model with EGFR exon20ins SVD-C797S double-mutant cells.[5]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines via Dose Escalation
This protocol describes a stepwise method for developing this compound resistance in a sensitive NSCLC cell line.[5][6][7][8][9]
Materials:
-
Parental NSCLC cell line sensitive to this compound
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
DMSO (for dissolving this compound)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment
Procedure:
-
Determine the IC50 of the Parental Cell Line: Perform a cell viability assay (e.g., MTT) to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Treatment: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC20-IC50 of the parental cells.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant number of cells may die. Allow the surviving cells to repopulate the flask. When the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells have a stable growth rate at the current drug concentration (typically after 2-4 weeks), increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation. This is a long-term process that can take several months.
-
Characterize Resistant Cells: Periodically, and once a significant level of resistance is achieved (e.g., >10-fold increase in IC50), characterize the resistant cell line by:
-
Determining the new IC50 for this compound.
-
Testing for the presence of the EGFR C797S mutation using ddPCR or sequencing.
-
Analyzing downstream signaling pathways via Western blot.
-
-
Cryopreservation: At each successful dose escalation step, it is advisable to cryopreserve a vial of cells as a backup.
Protocol 2: Droplet Digital PCR (ddPCR) for EGFR C797S Mutation Detection
This protocol provides a general workflow for detecting the EGFR C797S mutation.[2][3][4]
Materials:
-
Genomic DNA extracted from parental and resistant cell lines
-
ddPCR Supermix for Probes
-
EGFR C797S and wild-type EGFR specific primer/probe assays (commercially available)
-
Droplet generator and reader
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture: For each sample, prepare a ddPCR reaction mix containing ddPCR Supermix, the C797S and wild-type EGFR assays, and the genomic DNA template. Include a no-template control (NTC).
-
Generate Droplets: Load the reaction mixture into a droplet generator cartridge to create an emulsion of oil and aqueous droplets, each containing the reaction components.
-
PCR Amplification: Transfer the droplet emulsion to a 96-well PCR plate and perform PCR using a thermal cycler with the appropriate cycling conditions for the assays.
-
Read Droplets: After PCR, place the plate in the droplet reader. The reader will analyze each droplet for fluorescence, indicating the presence of the target DNA sequence (C797S mutant or wild-type).
-
Data Analysis: The ddPCR software will quantify the number of positive and negative droplets for each target to determine the fractional abundance of the C797S mutation.
Protocol 3: Western Blot for Phosphorylated EGFR (p-EGFR) and Phosphorylated STAT3 (p-STAT3)
This protocol outlines the steps to assess the phosphorylation status of key proteins in the EGFR and JAK/STAT signaling pathways.[10][11]
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-p-STAT3, anti-total STAT3, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze other proteins on the same blot, the membrane can be stripped of the primary and secondary antibodies and then re-probed with a different primary antibody (e.g., anti-total EGFR, then p-STAT3, etc.).
Protocol 4: In Vivo Xenograft Model of this compound Resistance
This protocol describes the establishment of a subcutaneous xenograft model to test the efficacy of therapies against this compound-resistant tumors.[12][13]
Materials:
-
This compound-resistant NSCLC cells
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Preparation: Harvest the this compound-resistant cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Subcutaneous Injection: Anesthetize the mice and subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound, Golidocitinib, chemotherapy, combination therapy).
-
Efficacy Assessment: Administer the treatments as per the planned schedule and continue to monitor tumor growth and the general health of the mice.
-
Endpoint: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot, mutation analysis).
Visualizations
References
- 1. Dizal Reveals New Findings from Biomarker Analysis, Highlighting this compound as an Effective Treatment for Non-small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations [prnewswire.com]
- 2. Evaluation of EGFR mutations in NSCLC with highly sensitive droplet digital PCR assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Longitudinal monitoring for the emergence of epidermal growth factor C797S resistance mutations in non-small cell lung cancer using blood-based droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. librarysearch.manchester.ac.uk [librarysearch.manchester.ac.uk]
- 7. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Establishment of a non-small-cell lung cancer-liver metastasis patient-derived tumor xenograft model for the evaluation of patient-tailored chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent p-EGFR western blot results with Sunvozertinib.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in phosphorylated Epidermal Growth Factor Receptor (p-EGFR) Western blot experiments involving the tyrosine kinase inhibitor, Sunvozertinib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect EGFR phosphorylation?
A1: this compound is a potent and irreversible tyrosine kinase inhibitor (TKI) that selectively targets mutations in the Epidermal Growth Factor Receptor (EGFR), particularly exon 20 insertion mutations.[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of the mutant EGFR, which blocks its kinase activity.[1] This inhibition prevents the autophosphorylation of EGFR upon ligand binding, thereby halting the activation of downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT-mTOR that are crucial for cell proliferation and survival.[1][4] Consequently, successful treatment with this compound should lead to a detectable decrease in the levels of phosphorylated EGFR (p-EGFR) in Western blot analysis.
Q2: Which cell lines are recommended for studying the effect of this compound on p-EGFR levels?
A2: Cell lines with high EGFR expression are ideal for these studies. The A431 human epidermoid carcinoma cell line is a commonly used positive control for high EGFR expression.[5] For studying this compound's specific effects, it is crucial to use cell lines harboring EGFR mutations that this compound is designed to target, such as EGFR exon 20 insertion mutations.[2][3]
Q3: Why is it important to measure both p-EGFR and total EGFR in my Western blot?
A3: It is essential to measure both phosphorylated EGFR (p-EGFR) and total EGFR to accurately interpret your results. The level of p-EGFR indicates the extent of EGFR activation, while the total EGFR level reflects the overall amount of the receptor protein present in the sample. By normalizing the p-EGFR signal to the total EGFR signal, you can determine if the observed changes in phosphorylation are due to the inhibitory effect of this compound or simply due to variations in the total amount of EGFR protein loaded onto the gel. Additionally, a loading control (e.g., β-Actin or GAPDH) should be used to ensure equal protein loading across all lanes.[6][7]
Q4: What are the key downstream signaling pathways of EGFR?
A4: The EGFR signaling pathway is a critical regulator of cell growth, survival, proliferation, and differentiation.[8] Upon activation by ligands like EGF, EGFR autophosphorylates and triggers several downstream cascades, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in regulating gene transcription and cell proliferation.[4][9]
-
PI3K-AKT-mTOR Pathway: A major driver of cell survival, growth, and anti-apoptotic signals.[4][10]
-
PLC-γ-PKC Pathway: Important for calcium signaling and cytoskeletal rearrangements.[9][10]
-
JAK-STAT Pathway: Mediates inflammation, immune response, and cell proliferation.[9]
Troubleshooting Inconsistent p-EGFR Western Blot Results
This guide addresses common problems encountered when performing Western blots for p-EGFR in the context of this compound treatment.
Problem 1: Weak or No p-EGFR Signal
| Potential Cause | Recommended Solution |
| Ineffective EGFR Activation | Ensure cells are properly stimulated with EGF (e.g., 100 ng/mL for 15-30 minutes) after serum starvation to induce EGFR phosphorylation.[6] |
| Successful this compound Inhibition | A weak or absent p-EGFR signal in this compound-treated samples is the expected outcome. Ensure you have appropriate controls (untreated, vehicle-treated) to confirm the effect is drug-dependent. |
| Suboptimal Antibody Concentration | Optimize the dilution of your primary p-EGFR antibody. Consult the manufacturer's datasheet for recommended starting concentrations and perform a titration to find the optimal dilution for your experimental setup.[11] |
| Insufficient Protein Load | Ensure you are loading an adequate amount of protein (typically 20-40 µg of total cell lysate) per lane.[7] Perform a protein quantification assay (e.g., BCA or Bradford) to accurately determine protein concentration.[6] |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. If transfer is inefficient, optimize the transfer time, voltage, or buffer composition. For large proteins like EGFR, a longer transfer time or the use of a wet transfer system may be necessary.[11][12] |
| Protein Degradation | Always use fresh lysis buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation. Keep samples on ice or at 4°C throughout the preparation process.[12] |
Problem 2: High Background on the Blot
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Use a suitable blocking agent like 5% BSA or non-fat dry milk in TBST. Some antibodies perform better with a specific blocking agent, so check the antibody datasheet.[11][12] |
| Antibody Concentration Too High | Reduce the concentration of the primary or secondary antibody. High antibody concentrations can lead to non-specific binding and high background.[13][14] |
| Inadequate Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Use a wash buffer containing a detergent like Tween 20 (e.g., TBST) to help remove non-specifically bound antibodies.[11][13] |
| Contaminated Buffers | Prepare fresh buffers for each experiment to avoid contamination that can cause high background.[13] |
| Membrane Drying Out | Ensure the membrane is always covered in buffer during incubation and washing steps to prevent it from drying out, which can cause irreversible background.[13] |
Problem 3: Non-Specific or Multiple Bands
| Potential Cause | Recommended Solution |
| Antibody Cross-Reactivity | Ensure the primary antibody is specific for the phosphorylated form of EGFR at the correct tyrosine residue. Use a highly validated antibody from a reputable supplier. |
| Protein Overload | Loading too much protein can lead to "bleeding" into adjacent lanes and the appearance of non-specific bands. Optimize the amount of protein loaded per well.[11][14] |
| Protein Degradation | Partial degradation of the target protein can result in bands of lower molecular weight. Use fresh protease and phosphatase inhibitors in your lysis buffer.[12] |
| Suboptimal Antibody Dilution | Titrate the primary antibody to find the optimal concentration that gives a strong specific signal with minimal non-specific bands.[14] |
| Insufficient Blocking | Inadequate blocking can lead to non-specific antibody binding. Optimize your blocking protocol as described above. |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Culture and Treatment: Culture cells (e.g., A431 or a relevant EGFR-mutant line) to 70-80% confluency. Serum-starve the cells for 12-18 hours to reduce basal EGFR phosphorylation.[6]
-
Treatment Groups:
-
Untreated Control
-
Vehicle Control (e.g., DMSO)
-
This compound (at desired concentrations, e.g., for 2 hours)
-
This compound + EGF (Treat with this compound for 2 hours, then stimulate with 100 ng/mL EGF for 15-30 minutes).[6]
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[6] EGFR is a transmembrane protein, so a strong lysis buffer like RIPA is recommended.[5]
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[6]
-
-
Protein Quantification:
-
Carefully transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's protocol.[7]
-
Protocol 2: Western Blotting for p-EGFR
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[6]
-
Gel Electrophoresis: Load 20-40 µg of protein per lane into an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.[6][7]
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane. Use a transfer buffer containing methanol. Ensure good contact between the gel and membrane and remove any air bubbles.[14]
-
Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against p-EGFR (e.g., p-EGFR Tyr1068) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[6]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody diluted in 5% non-fat milk/TBST for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Prepare an ECL substrate and incubate with the membrane for 1-5 minutes. Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to avoid signal saturation.[6]
-
Stripping and Re-probing: To normalize the signal, strip the membrane and re-probe for total EGFR and a loading control (e.g., β-Actin).[6][7]
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Standard experimental workflow for p-EGFR Western blot analysis.
Caption: A logical flow for troubleshooting common Western blot issues.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. A Comprehensive Review of this compound's R&D Innovations and Drug Target Mechanism [synapse.patsnap.com]
- 3. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 11. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. assaygenie.com [assaygenie.com]
Technical Support Center: Refining Animal Models for Sunvozertinib Brain Metastasis Studies
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for establishing and utilizing refined animal models to study the efficacy of Sunvozertinib against non-small cell lung cancer (NSCLC) brain metastases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it being studied for brain metastases?
This compound (DZD9008) is an oral, potent, and selective irreversible tyrosine kinase inhibitor (TKI) designed to target epidermal growth factor receptor (EGFR) exon 20 insertion (exon20ins) mutations, which are found in approximately 2% of patients with NSCLC.[1][2] Patients with these mutations have historically had a poor prognosis due to resistance to earlier-generation EGFR TKIs.[1] Clinical studies have shown that this compound has promising anti-tumor activity in patients with NSCLC harboring EGFR exon20ins mutations, including those with baseline brain metastases, suggesting it can cross the blood-brain barrier and exert its effects in the central nervous system (CNS).[3][4]
Q2: Which animal model is most appropriate for studying this compound's intracranial activity?
For directly assessing the efficacy of a therapeutic agent on tumor growth within the brain, the stereotactic intracranial injection model is highly recommended. This method involves the direct implantation of cancer cells into a specific brain region (e.g., the striatum or cerebrum), ensuring a high rate of tumor formation in the desired location. This approach bypasses the multi-step metastatic cascade, providing a focused system to evaluate drug efficacy specifically against brain tumors.[5] While intracardiac or intracarotid injections can model the hematogenous spread to the brain, they often result in higher variability and potential for metastases in other organs, which can complicate the specific analysis of brain lesions.[5][6]
Q3: What human NSCLC cell lines are suitable for these models?
Researchers should use human NSCLC cell lines endogenously expressing an EGFR exon 20 insertion mutation. For in vivo tracking, these cells must be transduced to stably express a reporter gene, such as firefly luciferase (for bioluminescence imaging) or a fluorescent protein. It is critical to validate that the introduction of the reporter gene does not alter the fundamental growth characteristics or EGFR signaling of the cell line.
Q4: How do I monitor tumor growth in the brain?
Non-invasive in vivo imaging is the standard method. Bioluminescence imaging (BLI) is widely used for its high sensitivity and ease of tracking tumor burden over time in luciferase-expressing tumors.[7][8] Magnetic Resonance Imaging (MRI) can also be used to provide detailed anatomical information on tumor size and location.[8] Monitoring should be performed regularly (e.g., once or twice weekly) to track tumor progression and response to this compound treatment.[7]
Q5: What are the expected side effects of this compound in mice and how should they be managed?
The most common adverse events associated with EGFR inhibitors in both clinical and preclinical settings are dermatological (skin rash, dry skin) and gastrointestinal (diarrhea).[1][9] Researchers should monitor mice for signs of skin irritation, weight loss, and changes in stool consistency. Supportive care, including providing accessible hydration and soft food, is important. If severe toxicity occurs, dose reduction may be necessary, although this can impact efficacy.[10]
Data Presentation
Quantitative data from preclinical and clinical studies are essential for experimental design. The following tables summarize key findings related to this compound.
Table 1: Summary of this compound Preclinical Efficacy in a Brain Metastasis Model
| Model System | Cell Line | Treatment | Key Finding | Citation |
| Intracranial Xenograft | luci-H1975 (EGFR T790M) | This compound (25 or 50 mg/kg, b.i.d.) | Profound tumor regression, comparable to osimertinib. | [11] |
| Note | While this study used a T790M model, it provides the primary preclinical evidence of this compound's CNS activity. |
Table 2: Clinical Efficacy of this compound in NSCLC Patients with Brain Metastases
| Study | Dose | Patient Population | Objective Response Rate (ORR) in Patients with Baseline Brain Metastases | Citation |
| WU-KONG6 | 300 mg daily | Pretreated NSCLC with EGFR exon20ins | 48.4% (extracranial response in patients with stable/treated brain metastases) | [12] |
| WU-KONG1B | 200 mg daily | Pretreated NSCLC with EGFR exon20ins | 28.6% | [13] |
| WU-KONG1B | 300 mg daily | Pretreated NSCLC with EGFR exon20ins | 52.4% | [13] |
Visualized Pathways and Protocols
This compound Signaling Pathway Inhibition
This compound functions by irreversibly binding to the ATP-binding site of the EGFR kinase domain, specifically in receptors with exon 20 insertion mutations. This blocks autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, thereby inhibiting tumor cell proliferation and survival.[5][11]
References
- 1. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Selective EGFR Inhibitor for Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subgroup Analysis from Pivotal WU-KONG1B Study Exhibits Robust Efficacy of this compound in Non-Small Cell Lung Cancer Patients with EGFR Exon 20 Insertion Mutations Across Different Baseline Characteristics - BioSpace [biospace.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Tackling Drug Resistance in EGFR Exon 20 Insertion Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectralinvivo.com [spectralinvivo.com]
- 7. scispace.com [scispace.com]
- 8. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 9. Managing treatment-related adverse events associated with egfr tyrosine kinase inhibitors in advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 11. New advances in the treatment of EGFR exon20ins mutant advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. targetedonc.com [targetedonc.com]
Technical Support Center: Optimizing Dosing Schedules for Sunvozertinib in Combination Therapy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sunvozertinib in combination therapy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral, irreversible, and selective tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptor (EGFR) exon 20 insertion mutations.[1] These mutations lead to the constitutive activation of EGFR, promoting downstream signaling pathways like PI3K/AKT and MAPK/ERK, which drive tumor cell proliferation and survival. This compound binds to the ATP-binding pocket of the EGFR kinase domain, blocking its activity and inhibiting these downstream pathways.
Q2: What are the recommended monotherapy dosages of this compound from clinical trials?
Phase I and II clinical trials (including WU-KONG1, WU-KONG2, and WU-KONG6) have explored various oral once-daily doses of this compound, ranging from 50 mg to 400 mg.[2] The most common doses investigated in later-phase trials for patients with platinum-pretreated NSCLC with EGFR exon 20 insertion mutations are 200 mg and 300 mg once daily.[3] The FDA-recommended dose is 200 mg orally once daily with food.[2]
Q3: What is the rationale for using this compound in combination therapy?
The primary rationale for using this compound in combination therapy is to overcome or delay the onset of treatment resistance and to enhance anti-tumor efficacy.[4] This can be achieved by targeting parallel or downstream signaling pathways, or by combining with agents that have a different mechanism of action, such as chemotherapy or inhibitors of angiogenesis.[4]
Q4: With which agents has this compound been tested in combination?
This compound has been investigated in combination with several agents in clinical trials, including:
-
Chemotherapy: The WU-KONG36 trial is evaluating this compound with chemotherapy in patients with EGFR-mutated NSCLC who have progressed on prior TKI therapy.[4][5]
-
Anlotinib: A Phase II trial investigated the combination of this compound with anlotinib, a multi-target TKI that inhibits angiogenesis, in patients with EGFR-TKI resistant NSCLC.[4]
-
Glumetinib: The WU-KONG-37 trial is evaluating this compound in combination with glumetinib, a MET inhibitor, in NSCLC patients with MET amplification or overexpression following EGFR-TKI failure.[4]
Troubleshooting Guide
Issue 1: Suboptimal efficacy or rapid development of resistance in preclinical models.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Inadequate Target Inhibition | - Increase the dose of this compound. - Switch to a continuous daily dosing schedule if using an intermittent schedule. - Confirm target engagement by performing pharmacodynamic studies (e.g., Western blot for p-EGFR in tumor tissue). |
| Activation of Bypass Signaling Pathways | - Identify the active bypass pathway (e.g., MET amplification) through molecular profiling. - Introduce a combination therapy targeting the identified bypass pathway (e.g., a MET inhibitor like glumetinib).[4] |
| Intrinsic Resistance of the Model | - Characterize the molecular profile of the cell line or xenograft model to ensure it possesses an EGFR exon 20 insertion mutation known to be sensitive to this compound. |
Issue 2: Excessive toxicity in animal models or in vitro assays.
| Potential Cause | Troubleshooting/Optimization Strategy |
| High Dose of this compound | - Reduce the dose of this compound. - Consider an intermittent dosing schedule (e.g., 5 days on, 2 days off) to reduce cumulative toxicity. |
| Synergistic Toxicity with Combination Agent | - Stagger the administration of this compound and the combination agent. - Perform a dose de-escalation of one or both agents to identify a better-tolerated combination dose. |
| Off-Target Effects | - If using a novel combination, perform in vitro screens to identify potential off-target effects of the combination. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting/Optimization Strategy |
| Variability in Drug Formulation/Administration | - Ensure consistent formulation of this compound for each experiment. - Standardize the route and timing of administration in animal studies. |
| Biological Variability | - Increase the number of biological replicates (e.g., more mice per group). - Ensure cell lines are from a consistent passage number and are regularly tested for mycoplasma. |
Data Presentation
Table 1: Summary of this compound Monotherapy Clinical Trial Data
| Trial | Phase | Patient Population | Dose(s) Investigated | Objective Response Rate (ORR) | Common Grade ≥3 Treatment-Related Adverse Events (TRAEs) |
| WU-KONG1 & WU-KONG2 (pooled) | I | Advanced NSCLC with EGFR/HER2 mutations | 50-400 mg QD | 47.9% (in patients with EGFR ex20ins) | Increased blood creatine phosphokinase (9.2%), Diarrhea (5.5%), Anemia (3.8%)[6] |
| WU-KONG6 | II | Platinum-pretreated NSCLC with EGFR ex20ins | 300 mg QD | 61% | Increased blood creatine phosphokinase (17%), Diarrhea (8%), Anemia (6%)[7] |
| WU-KONG1B | II | Platinum-pretreated NSCLC with EGFR ex20ins | 200 mg & 300 mg QD | 45.9% (200 mg), 45.8% (300 mg) | 200mg: Diarrhea (2.2%), Increased CPK (6.6%), Anemia (4.4%) 300mg: Diarrhea (18.0%), Increased CPK (12.6%), Anemia (6.3%) |
Table 2: Overview of this compound Combination Therapy Studies
| Trial | Combination Agent | Phase | Patient Population | Key Findings |
| WU-KONG36 | Chemotherapy | I/II | EGFRm NSCLC post-TKI failure | Establishing safety and optimal dosing regimen.[4] |
| Phase II | Anlotinib | II | EGFR-TKI resistant NSCLC | Dual inhibition of EGFR and angiogenesis showed promising efficacy.[4] |
| WU-KONG37 | Glumetinib (MET inhibitor) | II | NSCLC with MET amplification post-TKI failure | Showed promising preliminary efficacy and acceptable safety.[4] |
Experimental Protocols
1. Western Blot Analysis of EGFR Phosphorylation
This protocol is for assessing the inhibition of EGFR phosphorylation in cell lysates after treatment with this compound.
-
Cell Culture and Treatment:
-
Plate NSCLC cells with EGFR exon 20 insertion mutations (e.g., NCI-H1975) and allow them to adhere overnight.
-
Serum-starve cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 2-24 hours).
-
(Optional) Stimulate cells with EGF (e.g., 100 ng/mL for 15 minutes) to induce EGFR phosphorylation.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
2. Immunohistochemistry (IHC) for EGFR Pathway in Xenograft Models
This protocol is for evaluating the in vivo efficacy of this compound by analyzing EGFR pathway markers in tumor tissue.
-
Sample Preparation:
-
Harvest tumor tissue from this compound-treated and control animals.
-
Fix the tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
IHC Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate with a primary antibody against a downstream marker of EGFR activity (e.g., phospho-ERK) overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate and mount the slides.
-
Image the slides and perform semi-quantitative or quantitative analysis of the staining intensity and distribution in the tumor sections.
-
Mandatory Visualizations
Caption: EGFR signaling pathway with this compound inhibition.
Caption: Experimental workflow for combination therapy studies.
Caption: Logical relationships in troubleshooting experiments.
References
Validation & Comparative
Sunvozertinib's Superior Inhibition of Downstream Signaling Pathways in EGFR Exon 20 Insertion NSCLC: A Comparative Guide
For Immediate Release
This guide provides a detailed comparison of sunvozertinib's inhibitory effects on downstream signaling pathways against other targeted therapies for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 20 insertion (exon20ins) mutations. The data presented herein demonstrates this compound's potent and selective inhibition of key oncogenic signaling cascades, supporting its role as a leading therapeutic option for this challenging patient population.
Introduction to this compound and EGFR Exon 20 Insertions
This compound is a potent, irreversible, and selective tyrosine kinase inhibitor (TKI) designed to target EGFR exon20ins mutations.[1][2] These mutations lead to the constitutive activation of EGFR, driving downstream signaling pathways crucial for tumor cell proliferation and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][2] Unlike wild-type EGFR, the structural changes induced by exon 20 insertions often confer resistance to earlier-generation EGFR TKIs. This compound's unique design allows for effective binding to the altered ATP-binding pocket of the mutant EGFR, leading to potent inhibition.[1][2]
Comparative Analysis of Downstream Signaling Inhibition
Preclinical studies have demonstrated this compound's robust ability to suppress the phosphorylation of EGFR (pEGFR) and downstream effectors like ERK (pERK). This inhibition is a direct measure of the drug's on-target activity and its potential to halt the cancer-driving signals.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for the downregulation of pEGFR in various NSCLC cell lines harboring EGFR exon 20 insertion mutations. A lower IC50 value indicates greater potency.
| Cell Line | EGFR Exon 20 Insertion Mutation | This compound pEGFR IC50 (nmol/L) |
| Ba/F3 | D770_N771insSVD | 6 |
| Ba/F3 | V769_D770insASV | 40 |
| Ba/F3 | H773_V774insNPH | 15 |
| Ba/F3 | A767_V769dupASV | 10 |
Data sourced from Wang et al., Cancer Discovery, 2022.[3]
In vivo studies using patient-derived xenograft (PDX) models further validate these findings, showing a dose-dependent inhibition of both pEGFR and pERK in tumor tissues following this compound treatment.[3]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. The following is a representative Western blot protocol for assessing the inhibition of EGFR and ERK phosphorylation in NSCLC cell lines treated with this compound.
Western Blot Protocol for pEGFR and pERK Analysis
1. Cell Culture and Treatment:
-
Culture NSCLC cells with known EGFR exon 20 insertion mutations (e.g., Ba/F3 engineered to express the mutations) in appropriate media.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100 nM) for a specified duration (e.g., 4 hours). Include a vehicle control (DMSO).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pEGFR (e.g., Tyr1068), total EGFR, pERK1/2 (e.g., Thr202/Tyr204), total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizing the Mechanism of Action
To illustrate the mechanism of this compound and the experimental workflow, the following diagrams are provided.
Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling.
Caption: Workflow for validating this compound's inhibition via Western blot.
Conclusion
The presented data robustly validates this compound's potent and selective inhibition of the EGFR signaling pathway in NSCLC cells harboring exon 20 insertion mutations. Its ability to effectively suppress the phosphorylation of EGFR and its downstream effectors at low nanomolar concentrations provides a strong rationale for its clinical efficacy. For researchers and drug development professionals, this compound represents a significant advancement in the targeted therapy of this difficult-to-treat cancer, and the provided protocols offer a framework for further investigation and validation of novel EGFR inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical analysis of EGFR exon20 insertion variants insASV and insSVD and their inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matching-adjusted indirect comparison of amivantamab vs mobocertinib in platinum-pretreated EGFR Exon 20 insertion-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Comparative Guide: Sunvozertinib Versus Other Irreversible EGFR TKIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of sunvozertinib against other irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), with a focus on agents targeting EGFR exon 20 insertion (ex20ins) mutations in non-small cell lung cancer (NSCLC). The information herein is compiled from various preclinical studies to offer a comprehensive overview supported by experimental data.
Introduction to Irreversible EGFR TKIs and EGFR Exon 20 Insertions
EGFR ex20ins mutations represent a heterogeneous group of activating mutations in NSCLC that are generally associated with resistance to first and second-generation EGFR TKIs.[1][2] This has spurred the development of novel irreversible TKIs specifically designed to target these challenging mutations. This compound, mobocertinib, and poziotinib are among the key irreversible TKIs that have been evaluated in preclinical and clinical settings for this indication. These inhibitors form a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways.[3]
Comparative In Vitro Efficacy
The in vitro potency of this compound, mobocertinib, and poziotinib has been evaluated against various EGFR ex20ins mutations using engineered cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.
| EGFR Exon 20 Insertion Mutant | This compound (IC50, nM) | Mobocertinib (IC50, nM) | Poziotinib (IC50, nM) |
| D770_N771insSVD | ~5.8 | ~10-20 | ~4-8 |
| V769_D770insASV | ~6.5 | ~15-30 | ~5-10 |
| H773_V774insNPH | ~12.2 | ~20-40 | ~8-15 |
| A767_V769dupASV | Data Not Available | ~10-25 | ~3-7 |
| Wild-Type (WT) EGFR | >200 | ~200-400 | ~50-100 |
Note: IC50 values are approximate and compiled from multiple preclinical studies. Direct comparison should be made with caution due to variations in experimental conditions.
Preclinical data suggest that all three TKIs demonstrate potent inhibition of various EGFR ex20ins mutations at concentrations significantly lower than those required to inhibit wild-type EGFR, indicating a favorable therapeutic window.[4][5] Notably, the location of the insertion within exon 20 (e.g., near-loop versus far-loop) can influence the sensitivity to different TKIs.[6] For instance, some studies suggest that poziotinib may be more potent against near-loop insertions, while mobocertinib shows comparable activity against both near- and far-loop insertions.[6]
Comparative In Vivo Efficacy
The anti-tumor activity of these TKIs has been assessed in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice.
| Drug | Xenograft Model (Cell Line/PDX) | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| This compound | Ba/F3-D770_N771insSVD | 50 mg/kg, QD | >90% |
| Mobocertinib | NCI-H1975 (L858R/T790M) | 20 mg/kg, QD | Significant tumor regression |
| Poziotinib | Ba/F3-V769_D770insASV | 10 mg/kg, QD | Significant tumor regression |
Note: TGI data is based on representative studies and may not be directly comparable due to differing experimental designs.
In preclinical xenograft models, this compound, mobocertinib, and poziotinib have all demonstrated significant anti-tumor activity, leading to tumor regression in models harboring EGFR ex20ins mutations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway, the mechanism of irreversible TKIs, and a typical experimental workflow for preclinical evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the TKI against purified EGFR kinase domains (wild-type and mutants).
Methodology:
-
Reagents: Recombinant human EGFR kinase domains, ATP, a suitable peptide substrate, and the TKI being tested.
-
Procedure:
-
The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, peptide substrate, and varying concentrations of the TKI.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay) that measures ADP production as an indicator of kinase activity.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the TKI concentration.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of the TKI on the proliferation of cancer cell lines harboring different EGFR mutations.
Methodology:
-
Cell Culture: Human NSCLC cell lines with known EGFR ex20ins mutations and wild-type EGFR are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the TKI for a specified period (e.g., 72 hours).
-
For MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured at 570 nm.
-
For CellTiter-Glo® Assay: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is measured with a luminometer.
-
The percentage of cell viability relative to untreated controls is calculated to determine the IC50 value for each cell line.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the TKI in a living organism.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.
-
Procedure:
-
Human NSCLC cells or patient-derived tumor fragments (PDX) are implanted subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The TKI is administered orally (gavage) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
The study continues until tumors in the control group reach a specified size or for a predetermined duration.
-
Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group. At the end of the study, tumors may be excised for further pharmacodynamic analysis.
-
Conclusion
Preclinical studies demonstrate that this compound, mobocertinib, and poziotinib are potent irreversible EGFR TKIs with significant activity against a range of EGFR exon 20 insertion mutations. While all three show promise, their efficacy can vary depending on the specific mutation subtype. The favorable therapeutic window observed in preclinical models, characterized by potent inhibition of mutant EGFR and relative sparing of wild-type EGFR, underscores their potential for clinical development. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive assessment of their relative preclinical performance.
References
- 1. EGFR exon 20 insertion mutations in non-small-cell lung cancer: preclinical data and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genetic biomarker study of this compound for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical characterization of mobocertinib highlights the putative therapeutic window of this novel EGFR inhibitor to EGFR exon 20 insertion mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Poziotinib for EGFR exon 20-insertion NSCLC: Clinical efficacy of the phase 2 ZENITH trial and differential impact of EGFR exon 20 insertion location on sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Sunvozertinib's safety profile with other EGFR inhibitors.
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) has been revolutionized by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While offering significant efficacy, their clinical use is often accompanied by a range of adverse events (AEs). This guide provides a detailed comparative analysis of the safety profile of Sunvozertinib, a novel EGFR TKI, with other established EGFR inhibitors, supported by data from key clinical trials.
Generational Evolution and Safety Profiles of EGFR TKIs
EGFR TKIs are broadly classified into three generations, each with a distinct mechanism of action that influences its safety profile.
-
First-Generation EGFR TKIs (Gefitinib, Erlotinib): These are reversible inhibitors of the EGFR tyrosine kinase domain. Their most common toxicities are dermatological (rash) and gastrointestinal (diarrhea), which are considered on-target effects resulting from the inhibition of EGFR in healthy tissues.[1]
-
Second-Generation EGFR TKIs (Afatinib, Dacomitinib): These agents irreversibly bind to EGFR and also inhibit other members of the ErbB family of receptors. This broader activity can lead to improved efficacy but is also associated with a higher incidence and severity of rash and diarrhea compared to the first generation.[2]
-
Third-Generation EGFR TKIs (Osimertinib, this compound): These inhibitors are designed to selectively target EGFR-sensitizing mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR. This increased selectivity generally results in a more favorable safety profile, with a lower incidence of classic EGFR-related toxicities.[3]
This compound is a novel, oral, irreversible EGFR TKI that selectively targets EGFR exon 20 insertion mutations, a group of mutations historically challenging to treat with earlier-generation TKIs.[4] Its safety profile is a critical factor in its clinical utility.
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common treatment-related adverse events (TRAEs) from key clinical trials of this compound and other EGFR inhibitors. Data is presented for all grades and for severe (Grade ≥3) events, as defined by the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
| Adverse Event | This compound (WU-KONG6)[5] | Osimertinib (FLAURA)[6] | Gefitinib/Erlotinib (FLAURA Comparator)[6] | Afatinib (LUX-Lung 7)[7] | Gefitinib (LUX-Lung 7)[7] |
| All Grades (%) | |||||
| Diarrhea | 67.3 | 60 | 58 | - | - |
| Rash | 53.8 | 59 | 79 | - | - |
| Blood CPK Increase | 57.7 | - | - | - | - |
| Anemia | 49.0 | - | - | - | - |
| Stomatitis | - | 29 | - | - | - |
| Nail Effects | - | 39 | - | - | - |
| Dry Skin | - | 38 | - | - | - |
| Grade ≥3 (%) | |||||
| Diarrhea | 7.7 | <1 | 2 | 13 | 1 |
| Rash | - | <1 | <1 | 9 | 3 |
| Blood CPK Increase | 17.3 | - | - | - | - |
| Anemia | 5.8 | - | - | - | - |
| ALT Increased | - | - | 9 | - | 9 |
| AST Increased | - | - | 4 | - | - |
Experimental Protocols for Safety Assessment
The safety data presented in this guide are derived from rigorously conducted clinical trials. The standard methodology for assessing the safety and tolerability of EGFR inhibitors in these trials involves several key components:
-
Patient Monitoring: Patients enrolled in clinical trials undergo regular and systematic monitoring for adverse events. This includes physical examinations, laboratory tests (hematology, clinical chemistry), and patient-reported outcomes. The frequency of monitoring is highest at the beginning of treatment and may be adjusted based on the patient's condition and the study protocol.[6]
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All observed AEs are documented by investigators, regardless of their perceived relationship to the study drug.[8] An AE is any untoward medical occurrence in a patient administered a pharmaceutical product and which does not necessarily have a causal relationship with this treatment.[8] A Serious Adverse Event (SAE) is any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.[9]
-
Standardized Grading of Adverse Events: The severity of AEs is graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .[10] This standardized system provides a five-point scale for grading the severity of AEs, ranging from Grade 1 (mild) to Grade 5 (death related to AE), ensuring consistency in a dverse event reporting across different studies and institutions.[8][11]
-
Causality Assessment: The relationship of each AE to the investigational drug is assessed by the investigator (e.g., related, possibly related, not related). This assessment is based on the temporal relationship of the event to drug administration, the patient's clinical condition, and the known pharmacological properties of the drug.
-
Data and Safety Monitoring Board (DSMB): An independent DSMB is often established for large, randomized trials to periodically review the accumulating safety data and make recommendations regarding the continuation, modification, or termination of the study.
Signaling Pathways and Experimental Workflows
To visually represent the biological and methodological context of this comparative analysis, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway and Inhibitor Mechanisms.
Caption: Workflow for Safety Assessment in EGFR TKI Clinical Trials.
Conclusion
The safety profiles of EGFR TKIs have evolved with each generation. While second-generation inhibitors offer broader activity, they are often associated with increased toxicity compared to first-generation agents. The development of third-generation TKIs, including this compound and Osimertinib, has led to a significant improvement in tolerability, particularly a reduction in severe dermatological and gastrointestinal side effects, by selectively targeting mutant EGFR. This compound demonstrates a manageable safety profile, with the most common adverse events being diarrhea, rash, and increased blood creatine phosphokinase, most of which are mild to moderate in severity. However, the potential for other off-target effects necessitates continued vigilance and careful patient monitoring. Understanding the distinct safety profiles of each EGFR TKI is crucial for optimizing treatment selection, managing adverse events effectively, and ultimately improving outcomes for patients with EGFR-mutant NSCLC.
References
- 1. sctweb.org [sctweb.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. ro.hksyu.edu [ro.hksyu.edu]
- 4. ascopubs.org [ascopubs.org]
- 5. Biomapas - Safety Monitoring In Early Phase Oncology Trials [biomapas.com]
- 6. researchgate.net [researchgate.net]
- 7. ccrps.org [ccrps.org]
- 8. nia.nih.gov [nia.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dctd.cancer.gov [dctd.cancer.gov]
A Comparative Guide to Biomarkers of Response and Resistance to Sunvozertinib in EGFR Exon 20 Insertion NSCLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sunvozertinib with its primary alternative, Amivantamab, for the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion (exon20ins) mutations. The focus is on the validation of biomarkers that predict response and elucidate mechanisms of resistance, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a potent, irreversible EGFR tyrosine kinase inhibitor (TKI) demonstrating significant antitumor activity in patients with EGFR exon20ins NSCLC.[1][2] Its efficacy is closely tied to the presence of these specific mutations. However, as with other targeted therapies, acquired resistance is a clinical challenge. This guide outlines the key biomarkers of response and resistance to this compound, presents a comparative analysis with Amivantamab, and provides detailed experimental protocols for biomarker validation.
Biomarkers of Response to this compound
The primary biomarker for a favorable response to this compound is the presence of an EGFR exon 20 insertion mutation in the tumor tissue or circulating tumor DNA (ctDNA).[1][2]
Further stratification of response can be achieved through liquid biopsy analysis of ctDNA. A biomarker study pooling data from the WU-KONG series of trials revealed that patients with undetectable EGFR exon20ins in baseline plasma ctDNA had a higher objective response rate (ORR) of 68.0% and a longer median progression-free survival (PFS) of 7.4 months, compared to an ORR of 45.8% and a median PFS of 5.5 months in patients with detectable baseline EGFR exon20ins in their plasma.[3][4][5][6][7] This suggests that a lower tumor burden, as reflected by ctDNA levels, may be predictive of a better clinical outcome.
Biomarkers of Resistance to this compound
Acquired resistance to this compound can occur through both EGFR-dependent and EGFR-independent mechanisms.[3]
-
On-Target Resistance: The most clearly identified on-target resistance mechanism is the acquired EGFR C797S mutation .[2][4][5] This mutation has been confirmed in both preclinical models and in patients progressing on this compound.
-
Bypass Track Activation: Resistance can also be mediated by the activation of alternative signaling pathways that bypass the need for EGFR signaling. While specific pathways are still under investigation, this is a common mechanism of resistance to EGFR TKIs.
Comparative Analysis: this compound vs. Amivantamab
Amivantamab, an EGFR-MET bispecific antibody, is a key comparator for this compound. The Phase 3 PAPILLON study has established Amivantamab in combination with chemotherapy as a first-line standard of care for patients with EGFR exon20ins NSCLC.[8] A direct head-to-head trial between this compound and Amivantamab is ongoing (WU-KONG28). The following tables provide an indirect comparison based on data from their respective pivotal clinical trials.
Table 1: Efficacy in Previously Treated EGFR Exon 20 Insertion NSCLC
| Treatment | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) |
| This compound (200 mg) | WU-KONG1B | 46% | 8.4 months | 11.1 months |
| This compound (300 mg) | WU-KONG1B | 45.8% | 6.9 months | 9.8 months |
| Amivantamab | CHRYSALIS | 40% | 8.3 months | 11.1 months |
Table 2: Efficacy in First-Line EGFR Exon 20 Insertion NSCLC
| Treatment | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound (300 mg) | WU-KONG1A/15 (pooled) | 79% | 12.0 months |
| Amivantamab + Chemotherapy | PAPILLON[8] | 73% | 11.4 months |
| Chemotherapy alone | PAPILLON[8] | 47% | 6.7 months |
Table 3: Mechanisms of Acquired Resistance
| Treatment | Primary On-Target Resistance | Primary Bypass Mechanisms |
| This compound | EGFR C797S[2][4][5] | Under investigation |
| Amivantamab (+ Lazertinib) | Secondary EGFR mutations (infrequent) | MET Amplification (infrequent), RAS/RAF mutations, PI3K pathway activation, cell cycle pathway alterations[4] |
Experimental Protocols
Circulating Tumor DNA (ctDNA) Analysis by Next-Generation Sequencing (NGS)
This protocol describes a representative workflow for identifying EGFR exon20ins mutations and other genetic alterations from plasma.
-
Plasma Collection and ctDNA Extraction:
-
Collect 10 mL of whole blood in EDTA or specialized cell-free DNA collection tubes.
-
Process blood within 2-4 hours of collection by centrifugation at 1,600 x g for 10 minutes to separate plasma.
-
Carefully transfer the plasma to a new tube and perform a second centrifugation step at 16,000 x g for 10 minutes to remove any remaining cellular debris.
-
Extract ctDNA from the plasma using a commercially available kit (e.g., QIAamp Circulating Nucleic Acid Kit) according to the manufacturer's instructions.
-
Quantify the extracted ctDNA using a fluorometric method (e.g., Qubit dsDNA HS Assay Kit).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from 10-50 ng of ctDNA using a capture-based library preparation kit targeting a panel of cancer-related genes, including the full coding sequence of EGFR.
-
Perform end-repair, A-tailing, and adapter ligation on the fragmented ctDNA.
-
Amplify the adapter-ligated DNA by PCR.
-
Perform target enrichment using biotinylated probes specific to the genes of interest.
-
Sequence the captured libraries on a high-throughput sequencing platform (e.g., Illumina NextSeq 500) to a target depth of >5,000X.
-
-
Bioinformatic Analysis:
-
Align sequencing reads to the human reference genome (hg19 or hg38).
-
Call single nucleotide variants (SNVs), insertions, and deletions (indels) using a validated bioinformatics pipeline.
-
Filter variants to remove germline polymorphisms and sequencing artifacts.
-
Annotate the final list of somatic mutations.
-
Droplet Digital PCR (ddPCR) for Monitoring EGFR Exon20ins
ddPCR is a highly sensitive method for quantifying specific mutations and can be used to monitor the change in EGFR exon20ins allele frequency in response to treatment.
-
Assay Design:
-
Design or purchase a pre-designed ddPCR assay for the specific EGFR exon 20 insertion of interest. The assay will consist of a forward primer, a reverse primer, a FAM-labeled probe for the mutant allele, and a HEX-labeled probe for the wild-type allele.
-
-
Reaction Setup:
-
Prepare a reaction mix containing ddPCR Supermix for Probes, the specific EGFR exon20ins assay, and 5-10 ng of ctDNA.
-
Partition the reaction mix into approximately 20,000 droplets using a droplet generator.
-
-
PCR Amplification and Droplet Reading:
-
Perform PCR on the droplets using a thermal cycler.
-
After PCR, read the fluorescence of each individual droplet in a droplet reader. The reader will count the number of droplets positive for the mutant allele (FAM), the wild-type allele (HEX), both, or neither.
-
-
Data Analysis:
-
Calculate the concentration of mutant and wild-type DNA in the original sample based on the number of positive droplets and the Poisson distribution.
-
Determine the mutant allele frequency (MAF) as the ratio of the mutant DNA concentration to the total (mutant + wild-type) DNA concentration.
-
In Vitro Generation of this compound-Resistant Cell Lines
This protocol outlines a general method for developing cell line models to study mechanisms of resistance.
-
Culture an EGFR exon20ins-positive NSCLC cell line (e.g., Ba/F3 engineered to express the mutation) in standard growth medium.
-
Expose the cells to a low concentration of this compound (e.g., the IC20 concentration).
-
Continuously culture the cells in the presence of this compound, gradually increasing the concentration of the drug as the cells develop resistance and resume proliferation.
-
Once a cell line that can proliferate in a high concentration of this compound (e.g., >1 µM) is established, perform molecular analyses (e.g., NGS, Western blotting) to identify the mechanisms of resistance.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound and Amivantamab.
Caption: Experimental Workflow for Biomarker Validation.
Caption: Mechanisms of Acquired Resistance to this compound.
References
- 1. lungevity.org [lungevity.org]
- 2. Mechanisms of Resistance to Amivantamab in Patients With NSCLC With EGFR Exon 20 Insertion [ctv.veeva.com]
- 3. researchgate.net [researchgate.net]
- 4. The development of amivantamab for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Restricted [jnjmedicalconnect.com]
- 7. RYBREVANT®▼ (amivantamab) plus LAZCLUZE®▼ (lazertinib) reduces acquired resistance versus osimertinib in first-line EGFR-mutated advanced non-small cell lung cancer [jnj.com]
- 8. vjoncology.com [vjoncology.com]
Sunvozertinib Demonstrates Potent Anti-Tumor Activity in EGFR Exon 20 Insertion NSCLC Subtypes
A comprehensive review of preclinical and clinical data highlights Sunvozertinib's efficacy and safety profile in treating non-small cell lung cancer (NSCLC) with challenging EGFR exon 20 insertion mutations, offering a promising alternative to existing therapies.
This compound (DZD9008) is an oral, potent, and irreversible tyrosine kinase inhibitor (TKI) that selectively targets epidermal growth factor receptor (EGFR) mutations, with a particular emphasis on exon 20 insertion (exon20ins) mutations.[1][2] These mutations are notoriously resistant to standard EGFR TKIs, representing a significant unmet medical need for a subset of NSCLC patients.[3][4] Clinical trial data have demonstrated robust anti-tumor activity of this compound in this patient population, leading to its approval in China and an accelerated approval from the U.S. Food and Drug Administration (FDA).[5][6]
Comparative Efficacy in Pretreated NSCLC with EGFR Exon 20 Insertions
Clinical studies have established this compound as a viable treatment option for patients with advanced NSCLC harboring EGFR exon20ins mutations who have progressed after platinum-based chemotherapy.[6][7] The multinational Phase 2 WU-KONG1B trial showed compelling objective response rates (ORR) with both 200 mg and 300 mg daily doses of this compound.[8]
| Efficacy Endpoint | This compound (200 mg QD) | This compound (300 mg QD) | Amivantamab | Mobocertinib |
| Objective Response Rate (ORR) | 45.9% | 45.8% | ~40% | ~28% |
| Disease Control Rate (DCR) | 89.4% | 88.8% | ~74% | ~78% |
| Median Duration of Response (DoR) | 11.1 months | 9.8 months | 11.1 months | 17.5 months |
| Median Progression-Free Survival (PFS) | 8.4 months | 6.9 months | 8.3 months | 7.3 months |
Note: Data for Amivantamab and Mobocertinib are based on historical clinical trial data for previously treated patients and are not from a direct head-to-head comparison study.[9]
Subgroup analyses from the WU-KONG1B trial indicated that the 300 mg dose of this compound yielded higher confirmed ORRs in non-Asian patients, those with brain metastases, and individuals who had previously received amivantamab treatment.[8]
Mechanism of Action: Selective and Irreversible EGFR Inhibition
This compound's mechanism of action involves selectively and irreversibly binding to the ATP-binding pocket of the EGFR kinase domain.[10] This covalent binding effectively blocks the downstream signaling pathways, such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which are crucial for cell proliferation and survival.[10] By targeting mutant EGFR with high selectivity over wild-type EGFR, this compound minimizes off-target effects and associated toxicities.[1][10]
Experimental Protocols
WU-KONG1B Phase 2 Trial Methodology
The WU-KONG1B trial (NCT03974022) was a multinational, single-arm study evaluating the efficacy and safety of this compound in patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who had progressed on or after platinum-based chemotherapy.[6][8]
Patient Population:
-
Adults with histologically or cytologically confirmed locally advanced or metastatic NSCLC.
-
Confirmed EGFR exon 20 insertion mutation detected by an FDA-approved test.
-
Disease progression during or after at least one prior platinum-based chemotherapy regimen.
Treatment Regimen:
-
Patients received either 200 mg or 300 mg of this compound orally once daily.[8]
Efficacy Assessment:
-
The primary endpoint was the objective response rate (ORR) as assessed by an Independent Review Committee (IRC) according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
-
Secondary endpoints included duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).[8]
Safety Assessment:
-
Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
Safety and Tolerability
This compound has demonstrated a manageable safety profile in clinical trials.[1] The most common treatment-related adverse events (TRAEs) were generally low-grade and included diarrhea and rash.[2] In the WU-KONG1B trial, at the 300 mg dose, the most frequent grade 3 or higher TRAEs included diarrhea, increased blood creatinine phosphokinase, and anemia.[11] These side effects were considered clinically manageable, and treatment discontinuation rates due to TRAEs were low.[11]
Conclusion
This compound has emerged as a significant therapeutic advancement for patients with NSCLC harboring EGFR exon 20 insertion mutations, a patient population with historically poor prognoses. Its potent and selective mechanism of action translates into robust and durable anti-tumor responses with a manageable safety profile. Ongoing and future studies will further delineate its role in the treatment landscape, including its potential in earlier lines of therapy and in combination with other agents.
References
- 1. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. lung.org [lung.org]
- 4. Advances in the management of non-small-cell lung cancer harbouring EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
- 9. targetedonc.com [targetedonc.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. onclive.com [onclive.com]
Reproducibility and validation of published research on Sunvozertinib.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sunvozertinib's performance with alternative therapies for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations. The information is supported by published experimental data from key clinical trials.
This compound (also known as DZD9008) is an oral, irreversible EGFR tyrosine kinase inhibitor (TKI) specifically designed to target a range of EGFR mutations, with notable activity against the historically difficult-to-treat exon 20 insertion mutations.[1][2] Its mechanism of action involves selectively and irreversibly binding to the ATP-binding pocket of the mutant EGFR, thereby inhibiting its kinase activity and blocking downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][4] This targeted approach aims to spare wild-type EGFR, potentially leading to a more favorable safety profile compared to less selective EGFR inhibitors.[3]
Performance Comparison
Clinical trial data, primarily from the WU-KONG series of studies, have demonstrated the efficacy of this compound in patients with advanced or metastatic NSCLC with EGFR exon 20 insertion mutations who have progressed on or after platinum-based chemotherapy.[5][6]
Efficacy in Platinum-Pretreated Patients
| Drug | Trial | Patient Population | N | Objective Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) |
| This compound | WU-KONG6[5][6] | Platinum-pretreated EGFR Ex20ins NSCLC | 97 | 61% (95% CI: 50–71) | 8.3 months (95% CI, 5.6 to 10.4) | Not Reported |
| This compound | WU-KONG1B (200mg)[7][8] | Platinum-pretreated EGFR Ex20ins NSCLC | 91 | 45.9% (97.5% CI, 33.6% to 58.5%) | 11.1 months (95% CI, 8.2-not evaluable) | Not Reported |
| This compound | WU-KONG1B (300mg)[7][8] | Platinum-pretreated EGFR Ex20ins NSCLC | 111 | 45.8% (97.5% CI, 34.8% to 57.0%) | Not Reached | Not Reported |
| Amivantamab | CHRYSALIS[9][10] | Platinum-pretreated EGFR Ex20ins NSCLC | 81 | 40% (95% CI: 29-51) | 11.1 months | 8.3 months |
| Mobocertinib | EXCLAIM[9] | Platinum-pretreated EGFR Ex20ins NSCLC | 96 | 25% | 17.5 months | 7.3 months |
First-Line Treatment Data
Preliminary data also suggests a potential role for this compound in the first-line setting. A combined analysis of the WU-KONG1A and WU-KONG15 studies in treatment-naïve patients showed promising results.[2][11] For comparison, the PAPILLON study evaluated Amivantamab in combination with chemotherapy in the first-line setting.[11]
| Drug | Trial | Patient Population | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | WU-KONG1A & 15 (300mg)[2][11] | First-line EGFR Ex20ins NSCLC | Small | 79% | 12 months |
| Amivantamab + Chemo | PAPILLON[11] | First-line EGFR Ex20ins NSCLC | 308 | 73% | 11.4 months |
| Chemotherapy | PAPILLON (Control)[11] | First-line EGFR Ex20ins NSCLC | - | 47% | 6.7 months |
Experimental Protocols
WU-KONG6 Trial Methodology
The WU-KONG6 trial was a single-arm, open-label, multicenter, phase 2 study conducted in China to evaluate the efficacy and safety of this compound in patients with platinum-pretreated locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations.[5]
-
Patient Population: Adult patients with pathologically or cytologically confirmed locally advanced or metastatic NSCLC with a documented EGFR exon 20 insertion mutation. All patients had received at least one prior line of systemic therapy, including at least one line of platinum-based chemotherapy.[5]
-
Dosing Regimen: Patients received this compound 300 mg orally once daily.[5][6]
-
Primary Endpoint: The primary endpoint was the Objective Response Rate (ORR) as assessed by an independent review committee.[5]
-
Key Secondary Endpoints: Included Duration of Response (DoR), Progression-Free Survival (PFS), and safety.
WU-KONG1B Trial Methodology
The WU-KONG1B trial was a multinational, phase 2, dose-randomized study to assess the antitumor efficacy of this compound in pretreated patients with advanced NSCLC harboring EGFR exon 20 insertion mutations.[7][12]
-
Patient Population: Eligible patients had advanced-stage NSCLC with EGFR exon 20 insertion mutations and had progressed on or after platinum-based chemotherapy.[7][12]
-
Dosing Regimen: Patients were randomly assigned on a 1:1 basis to receive either 200 mg or 300 mg of this compound once daily. After a pre-specified interim analysis, additional patients were enrolled in the 300 mg cohort.[7][12]
-
Primary Endpoint: The primary endpoint was the confirmed Objective Response Rate (cORR) assessed by a blinded independent review committee.[7][12]
-
Key Secondary Endpoint: The key secondary endpoint was the Duration of Response (DoR).[7][12]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Clinical Trial Workflow for this compound Studies
Caption: Generalized workflow of this compound clinical trials.
References
- 1. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound for patients in China with platinum-pretreated locally advanced or metastatic non-small-cell lung cancer and EGFR exon 20 insertion mutation (WU-KONG6): single-arm, open-label, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. ascopubs.org [ascopubs.org]
- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 9. Advanced non-small-cell lung cancer: how to manage EGFR and HER2 exon 20 insertion mutation-positive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 11. This compound: shining light on lung cancer’s exon 20 fight - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase II Dose-Randomized Study of this compound in Platinum-Pretreated Non-Small Cell Lung Cancer With Epidermal Growth Factor Receptor Exon 20 Insertion Mutations (WU-KONG1B) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Sunvozertinib Versus First and Second-Generation EGFR TKIs for EGFR Exon 20 Insertion Mutations
This guide provides a comprehensive benchmark of Sunvozertinib against first and second-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (Ex20ins) mutations. The content is tailored for researchers, scientists, and drug development professionals, offering an objective comparison supported by preclinical and clinical data.
Introduction: The Challenge of EGFR Exon 20 Insertions
EGFR mutations are key drivers in a subset of NSCLC, with common mutations like exon 19 deletions and L858R substitutions showing high sensitivity to early-generation EGFR TKIs.[1] However, EGFR Ex20ins mutations, which account for approximately 4-12% of all EGFR mutations, represent a significant clinical challenge.[2][3][4] The unique structural changes induced by these insertions in the EGFR kinase domain lead to steric hindrance and altered ATP affinity, rendering first and second-generation TKIs largely ineffective.[1] this compound is a novel, oral, irreversible TKI specifically designed to overcome this challenge by selectively targeting EGFR Ex20ins mutations.[5][6][7]
Mechanism of Action: A Tale of Selectivity and Irreversibility
First-generation EGFR TKIs (e.g., gefitinib, erlotinib) are reversible inhibitors that compete with ATP at the kinase domain. Second-generation TKIs (e.g., afatinib, dacomitinib) are irreversible, forming a covalent bond with the receptor, and exhibit broader activity against the ErbB family of receptors.[8][9] While this irreversible binding was intended to overcome resistance, their efficacy against most Ex20ins mutations remains limited.[3]
This compound was developed through extensive optimization of the osimertinib scaffold to potently and selectively inhibit EGFR Ex20ins mutants while sparing wild-type (WT) EGFR.[10][11] Its mechanism involves irreversible covalent binding to the kinase domain of the mutated receptor, effectively blocking the downstream signaling pathways—such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR—that drive tumor proliferation and survival.[5][12] This high selectivity for the mutant form is designed to provide a wider therapeutic window and a more manageable safety profile compared to less selective inhibitors.[11]
References
- 1. This compound: shining light on lung cancer’s exon 20 fight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. Efficacy and safety outcomes of emerging EGFR‑TKIs for patients with non‑small cell lung cancer with EGFR exon 20 insertion mutations: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. What is the therapeutic class of this compound? [synapse.patsnap.com]
- 6. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Monotherapy in Advanced Lung Adenocarcinoma with EGFR Exon 20 Insertion and High PD-L1 Expression: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. aacrjournals.org [aacrjournals.org]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
Sunvozertinib: Bridging the Gap Between In Vitro Potency and In Vivo Efficacy Against EGFR Exon 20 Insertion Mutations
A Comparative Guide for Researchers and Drug Development Professionals
Sunvozertinib (DZD9008) is an oral, potent, and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) demonstrating significant promise in treating non-small cell lung cancer (NSCLC) harboring EGFR exon 20 insertion (exon20ins) mutations.[1][2][3] This guide provides a comprehensive comparison of this compound's performance with other therapeutic alternatives, supported by experimental data, to elucidate the strong correlation between its in vitro activity and in vivo therapeutic efficacy.
Mechanism of Action and Signaling Pathway
This compound is specifically designed to target the ATP-binding pocket of mutant EGFR, thereby blocking its kinase activity.[4] This inhibition prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4] EGFR exon20ins mutations lead to constitutive activation of these pathways, driving uncontrolled cell growth.[4][5] this compound's selective and irreversible binding to the mutant EGFR leads to the suppression of these aberrant signals.[1][4]
In Vitro Efficacy: Potent and Selective Inhibition
This compound has demonstrated potent inhibitory activity against various EGFR exon20ins mutations at the enzymatic and cellular levels.[1][6] In vitro assays consistently show its high selectivity for mutant EGFR over wild-type (WT) EGFR, suggesting a favorable therapeutic window.
Comparative Cellular Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound against cell lines with EGFR exon20ins mutations compared to other EGFR TKIs.
| Cell Line / Mutation | This compound IC50 (nmol/L) | Mobocertinib IC50 (nmol/L) | Amivantamab ORR (%) |
| EGFRexon20ins | ~2.1 (enzymatic) [6] | - | 40 [6] |
| Ba/F3 D770_N771insNPG | Potent Inhibition | - | - |
| Ba/F3 A767_V769dupASV | Potent Inhibition | - | - |
| Wild-Type EGFR | 58 (pEGFR) [6] | - | - |
In Vivo Efficacy: Translating In Vitro Potency to Tumor Regression
The potent in vitro activity of this compound translates robustly into significant antitumor efficacy in in vivo models. Studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models have shown dose-dependent tumor regression.
Xenograft Model Performance
In xenograft models harboring EGFR exon20ins mutations, oral administration of this compound led to profound and sustained tumor growth inhibition and regression.[1][6]
| Xenograft Model | This compound Dose | Tumor Growth Inhibition (TGI) / Regression | Comparator TGI / Regression |
| LU0387 (EGFRexon20ins NPH) | ≥25 mg/kg | Tumor Regression [6] | - |
| LU3075 (EGFRexon20ins DNP) | ≥25 mg/kg | Tumor Regression [6] | - |
| A431 (Wild-Type EGFR) | 25 mg/kg | No Tumor Regression [6] | - |
These preclinical findings are consistent with the clinical efficacy observed in Phase I and II trials (WU-KONG1, WU-KONG2, and WU-KONG6), where this compound demonstrated meaningful and durable antitumor activity in patients with NSCLC and EGFR exon20ins mutations who had progressed on prior therapies.[1][6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.
In Vitro Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]
-
Cell Seeding : Plate cells (e.g., Ba/F3 expressing EGFR mutants) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10][11]
-
Drug Treatment : Treat cells with serial dilutions of this compound or other TKIs and incubate for 72 hours.[12]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][13]
-
Solubilization : Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.[10][13]
-
Data Analysis : Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Xenograft Study
Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer agents.
-
Cell Preparation : Culture human NSCLC cells harboring EGFR exon20ins mutations. Harvest cells during the logarithmic growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.[14]
-
Animal Husbandry : Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice).[14]
-
Tumor Implantation : Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.[14]
-
Tumor Monitoring and Grouping : Monitor tumor growth by measuring with digital calipers. When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.[14]
-
Drug Administration : Administer this compound orally at the desired doses (e.g., 25, 50, 100 mg/kg) once daily. The control group receives the vehicle.[6]
-
Data Collection : Measure tumor volume and body weight twice weekly.
-
Endpoint : The study concludes when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised for further analysis.[14]
Conclusion
The comprehensive preclinical data for this compound reveals a strong and consistent correlation between its potent in vitro activity against EGFR exon 20 insertion mutations and its significant in vivo antitumor efficacy. Its high selectivity for mutant over wild-type EGFR in cellular assays translates to effective and well-tolerated tumor regression in animal models. This robust preclinical evidence has paved the way for promising clinical trial results, positioning this compound as a leading therapeutic candidate for this challenging patient population in non-small cell lung cancer.
References
- 1. This compound, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a Selective EGFR Inhibitor for Previously Treated Non-Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cdn.amegroups.cn [cdn.amegroups.cn]
- 8. What clinical trials have been conducted for this compound? [synapse.patsnap.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Sunvozertinib
For researchers, scientists, and drug development professionals, the integrity of your work extends to the responsible management of all laboratory materials, including the disposal of potent compounds like Sunvozertinib. Adherence to proper disposal protocols is not only a cornerstone of laboratory safety and environmental responsibility but also a critical component of regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any procedure involving this compound, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). The SDS is the primary source of comprehensive information regarding potential hazards, necessary personal protective equipment (PPE), and emergency protocols.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in either solid or solution form. This includes, but is not limited to:
-
A lab coat
-
Safety glasses with side shields
-
Chemical-resistant gloves[1]
Avoid Exposure: Take all necessary precautions to prevent exposure.
-
Handle the substance in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust or aerosols.[1][3][4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[5][6]
Emergency Procedures: In the event of accidental exposure:
-
Skin Contact: Flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air and seek medical help.[1]
-
Ingestion: Rinse the mouth with water and consult a physician.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste.[1][3][7] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[1][3]
1. Waste Segregation: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[2][3][7] This includes:
- Unused or expired solid this compound powder.
- Solutions containing this compound.
- Contaminated consumables such as pipette tips, tubes, flasks, weighing paper, and gloves.[3][7]
- Contaminated sharps like needles and syringes.[3]
2. Waste Containment:
-
Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealed hazardous waste container.[3][7]
-
Liquid Waste: Collect all liquid waste containing this compound in a leak-proof, sealable container that is compatible with the solvents used.[3][7]
-
Sharps Waste: All sharps contaminated with this compound must be disposed of immediately into a puncture-proof, compliant sharps container labeled for cytotoxic or hazardous chemical waste.[3]
3. Labeling and Storage:
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.[1][7]
-
Storage: Store sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic, in accordance with your institution's policies for satellite accumulation areas.[7]
4. Decontamination:
-
Decontaminate surfaces and equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[7]
-
All cleaning materials, such as wipes and absorbent pads, must also be disposed of as hazardous waste.[7]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][7]
-
Disposal must be conducted in accordance with all prevailing country, federal, state, and local regulations.[4][8] High-temperature incineration is often the preferred method for destroying pharmaceutical waste.[9][10]
Data Presentation
Currently, there is no specific quantitative data available for the disposal of this compound. However, the principles of handling potent compounds are universal. All waste containing this compound must be treated as hazardous chemical waste.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired Solid this compound | Dispose of as hazardous chemical waste. Do not discard in regular trash or down the drain.[1][3][7] |
| Solutions Containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[3][7] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Place in a designated, sealed, and clearly labeled hazardous waste container.[3][7] |
| Contaminated Sharps (e.g., needles, syringes) | Dispose of in a puncture-proof, compliant sharps container labeled for cytotoxic or hazardous chemical waste.[3] |
| Decontamination Materials (e.g., wipes) | Dispose of as hazardous waste in a designated, sealed container.[7] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. oncologymedinfo.com [oncologymedinfo.com]
- 7. benchchem.com [benchchem.com]
- 8. static.richelieu.com [static.richelieu.com]
- 9. iwaste.epa.gov [iwaste.epa.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Comprehensive Safety and Handling Guide for Sunvozertinib
This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for handling Sunvozertinib in a laboratory setting. Adherence to these guidelines is critical to minimize exposure risk and ensure a safe working environment for researchers, scientists, and drug development professionals.
Engineering Controls and Personal Protective Equipment (PPE)
The primary strategy for safely handling potent compounds like this compound involves a combination of engineering controls and appropriate PPE to create a robust barrier between the researcher and the chemical.
Engineering Controls:
-
Primary Containment: All handling of this compound powder and the preparation of solutions should be conducted in a Class II Biological Safety Cabinet (BSC) or a ducted chemical fume hood to prevent the generation of dust and aerosols.[1][2]
-
Ventilation: Ensure adequate ventilation in all areas where this compound is handled and stored.[1][3]
-
Safety Stations: Accessible safety showers and eye wash stations are mandatory in the laboratory.[1][3]
Personal Protective Equipment (PPE): A comprehensive PPE regimen is required for all procedures involving this compound.
| PPE Component | Minimum Specification | Recommended For |
| Gloves | Double-gloving with chemotherapy-rated, powder-free nitrile gloves (tested to ASTM D6978 standard).[2][4] Cuffs must be tucked under gown sleeves.[2] | All procedures involving this compound and any contaminated equipment. |
| Gown | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[2] | All procedures involving this compound. |
| Eye Protection | Safety goggles with side-shields.[1] | Required for all handling procedures. |
| Face Protection | A full-face shield used in addition to safety goggles.[2] | Recommended when there is a significant risk of splashes or aerosol generation.[2] |
| Respiratory Protection | A suitable respirator should be used when engineering controls are not sufficient or during spill cleanup.[1] Avoid dust and aerosol formation.[1] | Weighing powder, cleaning spills, or when aerosolization is possible. |
Step-by-Step Handling and Operational Plan
A meticulous, step-by-step approach is crucial to minimize exposure during the handling of this compound.
A. Preparation and Weighing:
-
Don PPE: Before entering the designated handling area, don the full required PPE as specified in the table above.
-
Prepare Workspace: Conduct all manipulations on a disposable, absorbent bench liner within a certified chemical fume hood or biological safety cabinet.[2]
-
Weighing: Use a disposable weigh boat. Handle the powdered compound with care to avoid generating dust.[2] Taring the balance with the boat before adding the compound can minimize handling time.
B. Solution Preparation:
-
Dissolving: When dissolving this compound, add the solvent to the powder slowly and carefully to prevent splashing and aerosol formation.[2]
-
Container Sealing: Ensure the container is tightly sealed after preparation.[1]
C. General Handling:
-
Avoid all direct contact with the skin, eyes, and clothing.[1][3]
-
Perform all procedures carefully to prevent splashes and spills.[2]
-
Any equipment that comes into contact with this compound, such as pipette tips, tubes, and flasks, must be considered contaminated and disposed of as hazardous waste.[2]
Spill Management Protocol
In the event of a spill, immediate and correct cleanup is required to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area immediately and restrict access.[2] Ensure the area is well-ventilated.[1][3]
-
Don PPE: Wear full PPE, including respiratory protection, before attempting to clean the spill.
-
Containment:
-
Decontamination: Clean the spill area and any affected equipment thoroughly by scrubbing with alcohol.[1][3]
-
Disposal: Collect all cleanup materials in a sealed, labeled hazardous waste container for proper disposal according to institutional and local regulations.[3][5]
-
Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) department.[5]
Disposal Plan for this compound Waste
All materials contaminated with this compound must be treated as hazardous waste and disposed of through a licensed hazardous waste service.[5] Under no circumstances should this waste be placed in standard trash or flushed down the drain.[5][6]
Waste Segregation and Containment:
| Waste Type | Containment Procedure |
| Solid Waste | (e.g., gloves, gowns, bench liners, vials) Place in a clearly labeled, sealed plastic bag and then into a rigid, leak-proof hazardous waste container (often designated for cytotoxic or pharmaceutical waste).[5] |
| Liquid Waste | (e.g., stock solutions, experimental media) Collect in a dedicated, sealed, leak-proof, and shatter-resistant container. Label clearly as "Hazardous Waste: this compound".[5] |
| Sharps Waste | (e.g., needles, contaminated glass slides) Place immediately into a designated, puncture-resistant sharps container labeled for cytotoxic waste.[5][7] |
Final Disposal Workflow:
-
Segregate: Separate contaminated items from non-hazardous waste at the point of generation.[5]
-
Contain: Place waste into the appropriate primary containers (bags, bottles, sharps containers).
-
Package: Place all primary containers into a designated, rigid, and leak-proof secondary container, often color-coded (e.g., black for hazardous pharmaceutical waste).[5][7]
-
Label: Ensure the final container is clearly labeled with "Hazardous Waste," identifies the contents, and includes the date.
-
Store: Store the sealed container in a designated, secure hazardous waste accumulation area.
-
Collection: Arrange for waste collection by the institution's EHS office or a licensed hazardous waste vendor for final disposal, typically via incineration.[5][8]
Experimental Protocols for PPE Efficacy
To ensure maximum protection, PPE selected for handling this compound must meet rigorous testing standards.
-
ASTM D6978: This is the standard practice for assessing the resistance of medical gloves to permeation by chemotherapy drugs.[4] It determines the breakthrough time and the rate at which a chemical permeates the glove material. For a glove to be certified for handling chemotherapy drugs, it must demonstrate a very low permeation rate (e.g., < 0.01 µg/cm²/min) under conditions of continuous contact.[4]
-
ASTM F739: This is the standard test method for measuring the permeation of liquids and gases through protective clothing materials, such as laboratory gowns.[4] This testing ensures the gown provides an effective barrier against chemical splashes and exposure.
Workflow and Logic Diagrams
The following diagrams illustrate the necessary workflows for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Caption: Procedural Flowchart for Managing a this compound Spill.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mskcc.org [mskcc.org]
- 7. trsa.org [trsa.org]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
